1-(chloromethyl)-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(chloromethyl)-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-7-2-1-4(6-7)8(9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWBFFRJXENRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390647 | |
| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102388-00-1 | |
| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-(chloromethyl)-3-nitro-1H-pyrazole: A Versatile Building Block for Drug Discovery
Introduction: The Significance of Functionalized Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and ability to act as a versatile pharmacophore have driven extensive research into the synthesis and biological evaluation of novel pyrazole derivatives.[2] Among these, pyrazoles bearing reactive functional groups are of particular interest as they serve as key intermediates for the construction of diverse molecular libraries. This guide focuses on the synthesis and characterization of 1-(chloromethyl)-3-nitro-1H-pyrazole, a molecule designed to leverage the unique properties of both a nitro group and a chloromethyl substituent.
The nitro group is a well-established electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and participate in crucial interactions with biological targets.[1] Furthermore, it can be a precursor for other functional groups, such as amines, expanding its synthetic utility. The chloromethyl group, on the other hand, is a reactive electrophilic handle, ideal for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions. This dual functionalization makes this compound a highly valuable building block for medicinal chemists and drug development professionals.
This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, a detailed analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in the development of novel therapeutics.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 3-nitro-1H-pyrazole. A common and effective method for the introduction of a chloromethyl group onto a nitrogen-containing heterocycle is the reaction with paraformaldehyde and thionyl chloride.
Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
3-nitro-1H-pyrazole
-
Paraformaldehyde
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-nitro-1H-pyrazole (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices
-
Inert Atmosphere: The reaction is sensitive to moisture, which can react with thionyl chloride. An inert atmosphere prevents the ingress of atmospheric moisture.
-
Anhydrous Solvent: The use of anhydrous dichloromethane is crucial to prevent the decomposition of thionyl chloride and unwanted side reactions.
-
Slow Addition at 0 °C: The reaction of thionyl chloride is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Paraformaldehyde as a Source of Formaldehyde: Paraformaldehyde is a stable, solid polymer of formaldehyde that depolymerizes in situ to provide monomeric formaldehyde for the reaction.
-
Thionyl Chloride as Chlorinating Agent: Thionyl chloride reacts with the intermediate N-hydroxymethylpyrazole to form the desired chloromethyl derivative.
-
Aqueous Work-up with Bicarbonate: The sodium bicarbonate solution neutralizes any unreacted thionyl chloride and acidic byproducts.
-
Column Chromatography: This is a standard technique for the purification of organic compounds, separating the desired product from any unreacted starting materials and byproducts.
Characterization of this compound
As no experimental data for the target molecule is readily available, the following characterization data are predicted based on the analysis of structurally similar pyrazole derivatives found in the literature.[3][4][5][6]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.5-7.7 (d, 1H, H5), ~6.8-7.0 (d, 1H, H4), ~5.8-6.0 (s, 2H, CH₂Cl) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~155-158 (C3), ~130-133 (C5), ~110-113 (C4), ~50-55 (CH₂Cl) |
| Mass Spec. | (EI) m/z (%): 161/163 ([M]⁺, Cl isotope pattern), 126 ([M-Cl]⁺), 115 ([M-NO₂]⁺) |
Interpretation of Predicted Data
-
¹H NMR: The pyrazole ring protons at positions 4 and 5 are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at C3 will deshield the adjacent proton at C4, causing it to appear at a lower field than the proton at C5. The chloromethyl protons are expected to appear as a singlet in the region of 5.8-6.0 ppm.
-
¹³C NMR: The carbon atom bearing the nitro group (C3) is expected to be the most downfield signal in the pyrazole ring. The chemical shifts of C4 and C5 are also influenced by the substituents. The chloromethyl carbon will appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine. Key fragmentation pathways would likely involve the loss of a chlorine radical, a nitro group, or the entire chloromethyl group.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications.
Logical Relationships in Application
Caption: Potential synthetic applications of the title compound.
The reactive chloromethyl group allows for the facile introduction of the 3-nitro-1H-pyrazol-1-yl)methyl moiety into various scaffolds. For instance, reaction with primary or secondary amines would yield the corresponding aminomethyl pyrazole derivatives. Similarly, reaction with phenols or thiols would lead to the formation of ether and thioether linkages, respectively. These types of linkages are commonly found in biologically active molecules.
The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up another avenue for derivatization, allowing for the synthesis of a different set of pyrazole-containing compounds. The resulting 3-amino-1-(substituted methyl)-1H-pyrazoles could be used in amide bond forming reactions, reductive aminations, or as building blocks for the synthesis of fused heterocyclic systems.
Given the prevalence of pyrazole-based compounds in oncology, anti-inflammatory, and anti-infective drug discovery, this compound represents a valuable starting material for the development of novel drug candidates in these and other therapeutic areas.[1][2]
Conclusion
This technical guide has outlined a proposed synthetic route for this compound, a promising and versatile building block for drug discovery. While a specific, published protocol for its synthesis is not yet available, established methods for the N-chloromethylation of pyrazoles provide a strong foundation for its successful preparation. The predicted spectroscopic data will aid in the characterization of the synthesized compound. The unique combination of a reactive chloromethyl group and a modifiable nitro group makes this molecule a valuable tool for medicinal chemists seeking to generate novel and diverse libraries of pyrazole-containing compounds for biological screening.
References
- [No specific reference for a direct synthesis was found in the initial search]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
4-chloro-3-nitro-1H-pyrazole. SpectraBase. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
4-chloro-3-nitro-1H-pyrazole. SpectraBase. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
4-chloro-3-nitro-1H-pyrazole. SpectraBase. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
Sources
- 1. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(chloromethyl)-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. The introduction of specific substituents onto the pyrazole ring can dramatically alter its physicochemical characteristics, paving the way for novel applications. This guide focuses on the predicted and inferred properties of 1-(chloromethyl)-3-nitro-1H-pyrazole, a molecule of significant interest due to the synergistic effects of its constituent functional groups. The nitro group, a powerful electron-withdrawing moiety, is known to impart energetic properties and modulate the acidity of adjacent protons. Simultaneously, the chloromethyl group serves as a reactive handle for further synthetic transformations, acting as an alkylating agent.
This document provides a comprehensive overview of the predicted physicochemical properties, spectroscopic characteristics, and potential hazards associated with this compound. In the absence of extensive experimental data for this specific molecule, this guide leverages information from structurally analogous compounds and computational predictions to offer valuable insights for researchers.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₄ClN₃O₂
-
Molecular Weight: 161.55 g/mol
-
CAS Number: 176560-61-3
Below is the two-dimensional structure of this compound.
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values provide a useful starting point for experimental design and handling protocols.
| Property | Predicted Value | Method |
| pKa (most acidic) | ~ 8.5 - 9.5 | Based on 3-nitropyrazole and inductive effects |
| LogP | ~ 1.2 - 1.8 | Fragment-based prediction |
| Polar Surface Area | ~ 70 - 80 Ų | Computational calculation |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features for this compound based on the analysis of related compounds and general spectroscopic principles.
¹H NMR Spectroscopy
-
δ ~ 5.8-6.0 ppm (s, 2H): This singlet is attributed to the methylene protons of the chloromethyl group (-CH₂Cl). The chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and chlorine atoms.
-
δ ~ 7.0-7.2 ppm (d, 1H): This doublet corresponds to the proton at the C5 position of the pyrazole ring.
-
δ ~ 8.0-8.2 ppm (d, 1H): This doublet, shifted further downfield, is assigned to the proton at the C4 position, which is significantly deshielded by the adjacent electron-withdrawing nitro group.
¹³C NMR Spectroscopy
-
δ ~ 50-55 ppm: The carbon of the chloromethyl group (-CH₂Cl).
-
δ ~ 110-115 ppm: The C5 carbon of the pyrazole ring.
-
δ ~ 130-135 ppm: The C4 carbon of the pyrazole ring.
-
δ ~ 150-155 ppm: The C3 carbon, which is attached to the nitro group and is expected to be the most deshielded ring carbon.
Infrared (IR) Spectroscopy
-
~3100-3200 cm⁻¹: C-H stretching of the pyrazole ring.
-
~2950-3050 cm⁻¹: C-H stretching of the chloromethyl group.
-
~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric): Strong characteristic absorbances for the N-O stretching of the nitro group.
-
~1400-1500 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.
-
~700-800 cm⁻¹: C-Cl stretching of the chloromethyl group.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 161 and 163 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the chloromethyl radical (•CH₂Cl) and the nitro group (•NO₂).
Thermal Stability and Safety Considerations
Thermal Stability
Nitro-substituted pyrazoles are a class of energetic materials, and their thermal stability is a critical parameter. The presence of the nitro group in this compound suggests that the compound may be thermally sensitive. Studies on other nitropyrazoles indicate that thermal stability can be influenced by the position and number of nitro groups.[1][2] Generally, C-nitro pyrazoles are more stable than N-nitro pyrazoles.[1] It is anticipated that this compound will have a decomposition temperature in the range of 150-250 °C. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to experimentally determine its decomposition profile.
Safety and Handling
The presence of both a nitro group and a chloromethyl group necessitates careful handling of this compound.
-
Energetic Hazard: As a nitrated heterocyclic compound, it should be treated as a potential energetic material. Avoid grinding, impact, and exposure to high temperatures or sources of ignition.[3]
-
Alkylating Agent: Chloromethyl groups are known to be alkylating agents. Compounds containing this functional group can be corrosive and may have mutagenic or carcinogenic properties.[4][5] Direct contact with skin and eyes should be strictly avoided.
-
Toxicity: Inhalation or ingestion should be avoided. It is likely to be an irritant to the respiratory tract and mucous membranes.[4][6]
Recommended Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Proposed Experimental Characterization Workflow
The following outlines a proposed workflow for the synthesis and comprehensive physicochemical characterization of this compound.
Caption: A proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocols
1. Synthesis: N-chloromethylation of 3-nitro-1H-pyrazole
-
To a stirred suspension of 3-nitro-1H-pyrazole (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane), bubble dry hydrogen chloride gas at 0 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
2. NMR Spectroscopic Analysis
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to assign the chemical shifts, coupling constants, and integrations for all signals.
3. Mass Spectrometric Analysis
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization or Electrospray Ionization).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural features.
4. Thermal Analysis (DSC/TGA)
-
Accurately weigh 1-3 mg of the sample into an aluminum pan.
-
Place the pan in the DSC/TGA instrument.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range of 25 °C to 400 °C.
-
Analyze the resulting thermogram to determine the melting point, decomposition temperature, and mass loss profile.
5. Solubility Determination
-
Prepare saturated solutions of the compound in various solvents of pharmaceutical interest (e.g., water, ethanol, DMSO, buffers at different pH values).
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24 hours.
-
Filter the solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Conclusion
While experimental data on this compound remains scarce, this guide provides a robust, scientifically-grounded framework for understanding its likely physicochemical properties, spectroscopic signatures, and handling requirements. The presence of the nitro and chloromethyl functionalities suggests a molecule with potential as both an energetic material and a versatile synthetic intermediate. The predictive data and proposed experimental workflows herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related pyrazole derivatives, enabling safer and more efficient scientific exploration.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. nj.gov [nj.gov]
- 6. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]
- 7. acdlabs.com [acdlabs.com]
Spectroscopic Characterization of 1-(Chloromethyl)-3-nitro-1H-pyrazole: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles, particularly pyrazole derivatives, represent a cornerstone of molecular design. Their versatile chemical nature and broad spectrum of biological activities have established them as privileged scaffolds in medicinal chemistry. This guide focuses on a specific, yet potentially pivotal, member of this family: 1-(chloromethyl)-3-nitro-1H-pyrazole. The introduction of a reactive chloromethyl group at the N1 position and a strongly electron-withdrawing nitro group at the C3 position imbues this molecule with a unique electronic and steric profile, suggesting its potential as a versatile building block for the synthesis of more complex molecular architectures.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will leverage predictive methodologies and comparative analysis with structurally related compounds to provide a robust theoretical framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also delve into the underlying scientific principles and provide detailed, field-proven experimental protocols for data acquisition.
Molecular Structure and Synthesis Overview
The unique reactivity of this compound stems from its distinct structural features. The pyrazole core is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. The chloromethyl group attached to one of these nitrogens provides a reactive site for nucleophilic substitution, while the nitro group significantly influences the electron density distribution within the pyrazole ring, impacting its reactivity and spectroscopic properties.
A plausible synthetic route to this compound can be conceptualized based on established pyrazole synthesis methodologies.[1][2] The synthesis would likely commence with the nitration of a suitable pyrazole precursor, followed by N-alkylation with a chloromethylating agent. The specific reaction conditions would require careful optimization to achieve the desired regioselectivity and yield.
Caption: Plausible synthetic route to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[3][4] For this compound, both ¹H and ¹³C NMR will be critical for confirming its structure. Due to the potential for tautomerism in pyrazole systems, careful analysis is required.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the protons on the pyrazole ring and the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative chlorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | 7.0 - 7.5 | Doublet | ~2-3 | The proton at the C4 position is expected to be downfield due to the anisotropic effect of the pyrazole ring and the influence of the adjacent nitro group. It will be coupled to the H5 proton. |
| H5 | 8.0 - 8.5 | Doublet | ~2-3 | The proton at the C5 position is significantly deshielded by the adjacent N1-substituent and the electron-withdrawing nitro group at C3, resulting in a downfield shift. It will be coupled to the H4 proton. |
| CH₂Cl | 5.8 - 6.2 | Singlet | N/A | The methylene protons of the chloromethyl group are deshielded by the adjacent nitrogen atom and the electronegative chlorine atom, leading to a significant downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 150 - 155 | The carbon atom bearing the nitro group (C3) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. |
| C4 | 110 - 115 | The C4 carbon is expected to be the most upfield of the pyrazole ring carbons, influenced by its position relative to the nitrogen atoms and the nitro group. |
| C5 | 130 - 135 | The C5 carbon is deshielded by the adjacent nitrogen atom (N1) and the chloromethyl substituent. |
| CH₂Cl | 50 - 55 | The carbon of the chloromethyl group is shifted downfield due to the direct attachment of the electronegative chlorine atom. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules is as follows:[6][7][8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering solvent signals.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aromatic) | 3100 - 3150 | Medium | Stretching |
| C-H (aliphatic) | 2950 - 3000 | Medium | Stretching (CH₂Cl) |
| C=N (pyrazole ring) | 1580 - 1620 | Medium | Stretching |
| N-O (nitro group) | 1500 - 1550 (asymmetric) | Strong | Stretching |
| N-O (nitro group) | 1330 - 1370 (symmetric) | Strong | Stretching |
| C-N (pyrazole ring) | 1250 - 1300 | Medium | Stretching |
| C-Cl | 700 - 800 | Strong | Stretching |
The strong absorption bands for the nitro group are particularly diagnostic.[11]
Experimental Protocol for IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[12][13][14]
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[15] It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[16][17][18]
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of this compound is C₄H₄ClN₃O₂. The calculated monoisotopic mass is approximately 161.00 g/mol .
| m/z | Predicted Fragment | Rationale |
| 161/163 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| 126 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |
| 115 | [M - NO₂]⁺ | Loss of a nitro group is a characteristic fragmentation for nitroaromatic compounds.[19][20][21] |
| 79 | [M - CH₂Cl - NO₂]⁺ | Subsequent loss of the chloromethyl radical and the nitro group. |
| 49 | [CH₂Cl]⁺ | The chloromethyl cation. |
Experimental Protocol for Mass Spectrometry (EI)
A general procedure for obtaining an EI mass spectrum is as follows:[22]
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
The sample is vaporized and enters the ion source.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, we have constructed a detailed theoretical framework for the analysis of this promising synthetic building block. The provided experimental protocols offer a practical starting point for researchers seeking to synthesize and characterize this molecule. The unique combination of a reactive chloromethyl group and an electron-withdrawing nitro group on a pyrazole scaffold makes this compound a compound of significant interest for the development of novel pharmaceuticals and functional materials.
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An In-depth Technical Guide to 1-(Chloromethyl)-3-nitro-1H-pyrazole: Synthesis, Properties, and Applications
Disclaimer: The compound 1-(chloromethyl)-3-nitro-1H-pyrazole is a specialized chemical entity for research purposes. As of the latest database search, a specific CAS number has not been assigned, indicating its status as a novel or non-commercial compound. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on established chemical principles and data from analogous structures. All proposed experimental protocols should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety measures in place.
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly alter the electronic properties of the ring and introduce new potential biological activities, such as hypoxia-selective cytotoxicity.[4][5] Furthermore, the incorporation of a chloromethyl group at the N1 position provides a reactive handle for covalent modification and the synthesis of diverse derivatives through nucleophilic substitution reactions.[6]
This technical guide provides a prospective analysis of this compound, a molecule that synergistically combines these key functional groups. We will explore its proposed synthesis, predicted physicochemical properties, reactivity, and potential applications in drug discovery and development, offering a roadmap for researchers interested in exploring this promising chemical space.
Physicochemical Properties (Predicted)
Given the novelty of this compound, its empirical physicochemical properties have not been documented. However, we can predict these properties based on its constituent functional groups and data from structurally related compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₄H₄ClN₃O₂ | Calculated from structure |
| Molecular Weight | 161.55 g/mol | Calculated from atomic weights |
| Appearance | Likely a pale yellow to white crystalline solid | Based on 3-nitropyrazole and other solid pyrazole derivatives |
| Melting Point | Estimated range: 70-90 °C | Interpolated from related compounds like 3-nitropyrazole and N-substituted pyrazoles |
| Boiling Point | > 250 °C (with decomposition) | High polarity and potential for intermolecular interactions suggest a high boiling point |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Limited solubility in water and nonpolar solvents (e.g., hexanes). | Presence of polar nitro and pyrazole groups, and a less polar chloromethyl group |
| CAS Number | Not yet assigned | Based on searches of major chemical databases |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 3-nitro-1H-pyrazole. The proposed pathway involves the N-hydroxymethylation of the pyrazole ring followed by chlorination.
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An In-depth Technical Guide on the Crystal Structure of 1-(chloromethyl)-3-nitro-1H-pyrazole
Foreword: The Architectural Blueprint of a Potential Therapeutic
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is a critical determinant of their physical properties, stability, and ultimately, their biological activity. This guide delves into the crystal structure of a specific, yet largely uncharacterized derivative: 1-(chloromethyl)-3-nitro-1H-pyrazole. While a definitive published crystal structure for this exact compound remains elusive, this document serves as a comprehensive technical guide for its elucidation and interpretation. By leveraging data from structurally analogous compounds and first principles of crystallography, we will construct a robust framework for understanding its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals who appreciate that the journey from a promising molecule to a viable drug is paved with a deep understanding of its fundamental structure.
The Strategic Synthesis and Crystallization of this compound
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthetic strategy for this compound is predicated on established pyrazole chemistry.
Synthetic Pathway: A Two-Step Approach
A plausible and efficient synthesis involves a two-step process starting from the commercially available 3-nitropyrazole.
-
N-Hydroxymethylation: The initial step is the reaction of 3-nitropyrazole with formaldehyde in an aqueous or alcoholic solution. The pyrrole-like nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to yield 1-(hydroxymethyl)-3-nitro-1H-pyrazole. This reaction is typically carried out under mild conditions.
-
Chlorination: The subsequent conversion of the hydroxyl group to a chloro group can be achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation, affording the desired this compound. The reaction is generally performed in an inert solvent, and the progress can be monitored by thin-layer chromatography.
The Art of Crystallization: From Solution to a Single Crystal
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[5][6] For a small organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystal growth.
The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound has moderate solubility.
Elucidating the Structure: The Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][7][8][9][10] The workflow, from crystal mounting to structure refinement, is a meticulous process that combines experimental data collection with sophisticated computational analysis.
Caption: A schematic overview of the experimental and computational steps involved in determining a crystal structure using single-crystal X-ray diffraction.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
Computational Analysis: From Diffraction Spots to a 3D Model
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. The unit cell parameters and crystal system are also determined at this stage.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares method to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is rigorously validated using a variety of crystallographic checks to ensure its quality and accuracy. The final model is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
The Predicted Crystal Structure of this compound: An Evidence-Based Hypothesis
Based on the known crystal structures of related compounds, such as 4-halopyrazoles and nitropyrazoles, we can formulate a well-reasoned hypothesis about the crystal structure of this compound.[11][12][13][14]
Molecular Geometry: Bond Lengths and Angles
The molecular geometry is expected to be largely planar, with the pyrazole ring being aromatic. The nitro group at the 3-position will likely be slightly twisted out of the plane of the pyrazole ring. The chloromethyl group at the 1-position will have rotational freedom around the N-CH₂ bond.
| Parameter | Expected Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small, substituted aromatic heterocycles. |
| Space Group | P2₁/c or Pnma | Centrosymmetric space groups are prevalent for achiral molecules. |
| N-N bond length | ~1.34 Å | Typical for pyrazole rings. |
| C-NO₂ bond length | ~1.46 Å | Consistent with a nitro group attached to an aromatic ring. |
| C-Cl bond length | ~1.78 Å | Standard for a chloromethyl group. |
Intermolecular Interactions: The Architects of the Crystal Lattice
The way in which individual molecules pack together in the crystal lattice is dictated by a hierarchy of intermolecular interactions.[5][6][15][16] For this compound, several key interactions are anticipated to play a role.
Caption: A conceptual diagram illustrating the types of non-covalent interactions that are likely to govern the crystal packing of this compound.
-
C-H...O Hydrogen Bonds: The acidic protons on the pyrazole ring and the chloromethyl group can act as hydrogen bond donors to the oxygen atoms of the nitro group on neighboring molecules. These interactions are expected to be significant in directing the crystal packing.
-
π-π Stacking: The aromatic pyrazole rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.
-
Halogen Bonding: The chlorine atom of the chloromethyl group can participate in halogen bonding, acting as a Lewis acid and interacting with the Lewis basic nitrogen atom of the pyrazole ring or the oxygen atoms of the nitro group.
Implications for Drug Development
A detailed understanding of the crystal structure of this compound has several important implications for its potential development as a therapeutic agent:
-
Polymorphism: The existence of different crystal forms (polymorphs) can have a profound impact on a drug's solubility, dissolution rate, and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.
-
Solid-State Stability: The crystal packing and intermolecular interactions determine the stability of the solid form. A stable crystal structure is crucial for ensuring a long shelf life and consistent product quality.
-
Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure can inform the design of new analogs with improved potency and selectivity. It provides a basis for computational modeling and docking studies to understand how the molecule interacts with its biological target.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. By drawing on the principles of crystallography and the known structures of analogous compounds, we have constructed a detailed and scientifically grounded hypothesis of its molecular and supramolecular architecture. The elucidation of this crystal structure will be a valuable contribution to the field of medicinal chemistry, providing a blueprint for the rational design of novel pyrazole-based therapeutics.
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An In-depth Technical Guide to the Reactivity and Stability of 1-(Chloromethyl)-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-3-nitro-1H-pyrazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring an aromatic pyrazole core, a potent electron-withdrawing nitro group, and a highly reactive chloromethyl substituent, makes it a versatile synthetic building block. The strategic placement of these functional groups dictates its unique reactivity profile, enabling its use as a key intermediate for introducing the (3-nitro-1H-pyrazol-1-yl)methyl moiety into a diverse range of molecular scaffolds.
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents.[1] The addition of a nitro group can enhance biological activity or serve as a handle for further chemical modification, while the chloromethyl group provides a direct site for covalent linkage to other molecules. This guide offers a comprehensive analysis of the synthesis, reactivity, and stability of this compound, providing field-proven insights and detailed protocols to support its application in research and development.
Synthesis and Characterization
The synthesis of this compound is most logically achieved through a two-step process starting from the commercially available 1H-pyrazole. This strategy involves the initial nitration of the pyrazole ring followed by a regioselective N-alkylation.
Part 1: Synthesis of 3-Nitro-1H-pyrazole
The direct nitration of pyrazole typically yields a mixture of products. A more controlled and widely adopted method involves the formation of 1-nitropyrazole, which then undergoes a thermal rearrangement to afford 3-nitro-1H-pyrazole.[2][3] This rearrangement is driven by the thermodynamic stability of the C-nitro product.[4]
Part 2: N-Alkylation to this compound
The subsequent N-alkylation of 3-nitro-1H-pyrazole introduces the chloromethyl group. This reaction must be performed under conditions that favor alkylation at the N1 position and avoid unwanted side reactions. The electron-withdrawing nature of the nitro group at the C3 position influences the electron density of the ring nitrogens, directing the alkylation. While various alkylation methods exist for pyrazoles, chloromethylation can be achieved using reagents like chloromethyl methyl ether or a combination of formaldehyde and hydrogen chloride.[5][6]
Proposed Synthesis Workflow
Caption: Proposed two-stage synthesis of this compound.
Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the two pyrazole ring protons and a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 5.5-6.0 ppm. The protons on the pyrazole ring will appear as doublets in the aromatic region.
-
¹³C NMR: The carbon spectrum will show signals for the three pyrazole ring carbons and one for the chloromethyl carbon. The carbon atom attached to the nitro group (C3) is expected to be significantly downfield. Based on data for similar C-nitropyrazoles, the C3, C4, and C5 signals would appear around 155, 110, and 130 ppm, respectively.[7]
-
Mass Spectrometry: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight and provide fragmentation patterns consistent with the structure, including the loss of the chloromethyl group.
Core Reactivity and Stability Analysis
The chemical behavior of this compound is dominated by the interplay between its three key structural components.
Reactivity Profile
-
The Chloromethyl Group (Electrophilic Site): The primary site of reactivity is the chloromethyl group. The C-Cl bond is polarized, making the carbon atom highly electrophilic and an excellent substrate for Sₙ2 reactions . This allows for the facile introduction of the (3-nitro-1H-pyrazol-1-yl)methyl unit by reaction with a wide array of nucleophiles.[8][9]
-
The Nitro Group (Electron-Withdrawing Group): The -NO₂ group is a strong deactivating group, which has two major effects:
-
It renders the pyrazole ring electron-deficient, making it resistant to electrophilic substitution.
-
It increases the acidity of the ring C-H protons, although deprotonation is not a common reaction pathway under typical conditions.
-
-
The Pyrazole Ring (Aromatic Core): The pyrazole ring itself is an aromatic and generally stable heterocycle. Its nucleophilicity is significantly reduced by the attached nitro group.
Caption: Relationship between structural features and chemical reactivity.
Stability Profile
-
Thermal Stability: Nitropyrazoles are often investigated as energetic materials, and their stability is a key parameter.[10] While the pyrazole ring itself is thermally stable, the presence of a nitro group can lower the decomposition temperature compared to the parent heterocycle.[11][12] this compound is expected to be stable under standard ambient conditions but may decompose upon strong heating. Care should be taken to avoid excessive temperatures during reactions and storage.
-
Chemical Stability: The compound is susceptible to degradation under certain conditions.
-
Strong Bases: Strong bases can promote elimination reactions or hydrolysis of the chloromethyl group.
-
Strong Nucleophiles: As its primary mode of reactivity, the compound will be consumed by strong nucleophiles.
-
Reducing Agents: The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd), providing a route to further functionalization.
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[13]
Applications in Synthetic Chemistry
The principal application of this compound is as an alkylating agent for a variety of nucleophiles. This provides a straightforward and efficient route to novel, highly functionalized pyrazole derivatives for screening in drug discovery and agrochemical development programs.
Caption: General reaction scheme with various nucleophiles.
Experimental Protocols
Disclaimer: These are representative protocols and should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Representative Synthesis of 3-Nitro-1H-pyrazole[4]
-
Step A: Synthesis of 1-Nitropyrazole. To a stirred solution of 1H-pyrazole (1.0 eq) in acetic anhydride at 0°C, slowly add a pre-mixed solution of fuming nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up A: Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base (e.g., sodium carbonate). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-nitropyrazole.
-
Step B: Rearrangement. Dissolve the crude 1-nitropyrazole (1.0 eq) in benzonitrile and heat the mixture to 180°C for 2-3 hours.[4]
-
Work-up B: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Collect the solid by filtration, wash with cold hexane, and dry under vacuum to afford 3-nitro-1H-pyrazole.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Reaction Setup: To a solution of the nucleophile (amine, thiol, etc., 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a solution of this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted product.
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClN₃O₂ | - |
| Molecular Weight | 161.55 g/mol | - |
| Appearance | Expected to be a solid | - |
| Hazard Statements | H302, H311, H315, H318, H372, H412 (Anticipated) | [2] (by analogy) |
| Precautionary Statements | P260, P264, P270, P280 (Anticipated) | [2] (by analogy) |
Data is based on the target molecule's structure and safety information for analogous compounds, as direct experimental data is not widely published.
Safety and Handling
This compound should be handled as a hazardous substance. Nitroaromatic and halogenated organic compounds are often toxic and require careful handling to avoid exposure.[13][14][15][16]
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impermeable, chemical-resistant gloves (e.g., nitrile).[15]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat.
-
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[14]
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Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Available from: [Link]
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MDPI. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]
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National Institutes of Health. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4999. Available from: [Link]
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Open Access LMU. (2019). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal, 14(18). Available from: [Link]
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National Institutes of Health. (2022). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 7(40), 35894-35903. Available from: [Link]
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HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2). Available from: [Link]
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National Institutes of Health. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][10]triazin-7(6H). Molecules, 25(18), 4296. Available from: [Link]
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ResearchGate. (2018). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available from: [Link]
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Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Organic Magnetic Resonance, 22(7), 473-477. Available from: [Link]
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National Institutes of Health. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(21), 5003. Available from: [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Available from: [Link]
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ResearchGate. (2018). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[17]. Available from: [Link]
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MDPI. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
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ACS Publications. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 84(15), 9657-9667. Available from: [Link]
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ResearchGate. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]
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ResearchGate. (2020). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available from: [Link]
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RSC Publishing. (2020). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. Organic & Biomolecular Chemistry, 18(30), 5894-5903. Available from: [Link]
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Canadian Science Publishing. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(11), 855-867. Available from: [Link]
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IP.com. (2014). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]
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PubMed. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters, 21(14), 5443-5446. Available from: [Link]
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Chemistry LibreTexts. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]
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A Comprehensive Technical Guide to 1-(Chloromethyl)-3-nitro-1H-pyrazole Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Prominence of the Pyrazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, serving as the core scaffold for a vast number of therapeutic agents.[1] Among these, pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] The pyrazole nucleus is a privileged structure found in numerous FDA-approved drugs, including the anti-cancer agent ibrutinib, the HIV treatment lenacapavir, and the erectile dysfunction medication sildenafil.[4] The success of pyrazole-based drugs stems from the ring's unique electronic properties and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5] This guide focuses on a specific, highly reactive, and synthetically valuable class of pyrazoles: 1-(chloromethyl)-3-nitro-1H-pyrazole derivatives . The presence of a reactive chloromethyl group at the N1 position and a strong electron-withdrawing nitro group at the C3 position endows these molecules with unique chemical characteristics, making them powerful intermediates for the synthesis of novel bioactive compounds.
Core Compound Analysis: this compound
The subject of this guide, this compound, is a key building block in synthetic chemistry. Its utility is derived from two primary structural features:
-
The 1-(Chloromethyl) Group : This functional group is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the 3-nitropyrazole moiety onto a wide array of molecules, including amines, thiols, and alcohols, through nucleophilic substitution reactions. This makes it an invaluable synthon for drug discovery and the development of agrochemicals.[6]
-
The 3-Nitro Group : As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the pyrazole ring. It enhances the acidity of the ring protons and modulates the overall reactivity of the scaffold. Furthermore, the nitro group itself can be a pharmacophore or can be chemically reduced to an amino group, providing another point for diversification and the synthesis of new derivatives.
The combination of these two functional groups on a stable aromatic pyrazole core creates a versatile platform for building complex molecules with diverse biological applications.
Synthesis and Derivatization Strategies
The synthesis of this compound and its subsequent derivatization are central to its application in research and development. The general workflow involves the formation of the core heterocyclic structure followed by functionalization.
Synthesis of the Core Scaffold
While a direct, one-pot synthesis for this compound is not extensively detailed in publicly available literature, a plausible and logical synthetic pathway can be constructed from established methodologies for pyrazole synthesis and functionalization. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by nitration and chloromethylation.
Below is a representative, multi-step protocol for the synthesis of the core compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Nitropyrazole This step involves the cyclization and nitration to form the 3-nitropyrazole intermediate.
-
Reaction Setup : To a stirred solution of pyrazole (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction Execution : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up : Carefully pour the reaction mixture onto crushed ice. The precipitated product, 3-nitropyrazole, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: N-Chloromethylation of 3-Nitropyrazole This step introduces the reactive chloromethyl group at the N1 position.
-
Reaction Setup : Suspend 3-nitropyrazole (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent such as 1,2-dichloroethane.
-
Reaction Execution : Bubble dry hydrogen chloride gas through the suspension at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Alternatively, chloromethyl methyl ether can be used as the chloromethylating agent under anhydrous conditions.
-
Work-up : Remove the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Derivatization via Nucleophilic Substitution
The primary route for creating derivatives from the this compound scaffold is through the nucleophilic substitution of the chloride atom. This reaction is highly efficient and allows for the coupling of the pyrazole moiety to a wide range of molecular backbones.
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A Comprehensive Technical Guide to the Safe Handling of Chloromethylpyrazole Compounds for Research and Development
This guide provides an in-depth overview of the essential safety and handling precautions for chloromethylpyrazole compounds, a class of heterocyclic molecules integral to pharmaceutical research and drug development. As their use becomes more widespread, it is imperative that laboratory personnel are thoroughly familiar with their potential hazards and the necessary protocols to mitigate risks. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the safe and effective utilization of these valuable chemical entities.
Understanding the Hazard Landscape of Chloromethylpyrazoles
Chloromethylpyrazole derivatives, while diverse in their specific structures and applications, share a common set of potential hazards stemming from the presence of the chloromethyl group and the pyrazole core. A thorough understanding of these hazards is the foundation of a robust safety protocol.
Intrinsic Chemical Hazards
Based on available Safety Data Sheets (SDS), chloromethylpyrazole compounds are frequently classified as:
-
Corrosive: Many compounds in this class are corrosive to the eyes and skin, capable of causing severe burns and irreversible damage. The chloromethyl group can react with moisture, including on skin and mucous membranes, to form hydrochloric acid, contributing to their corrosive nature.
-
Irritant: Skin and respiratory irritation are common hazards associated with these compounds.
-
Harmful if Swallowed: Several chloromethylpyrazole derivatives are classified as acutely toxic via ingestion.
A summary of hazard classifications for representative chloromethylpyrazole and related pyrazole compounds is presented in Table 1.
| Compound/Class | CAS Number | Key Hazard Classifications | Source |
| 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole | 876316-48-2 | Corrosive solid, acidic, organic, n.o.s.; Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Irritation Category 1; Harmful if swallowed. | |
| 5-Chloro-3-methyl-1-phenylpyrazole | 1131-17-5 | For R&D use only. Not for medicinal, household or other use. | |
| 3-(Trifluoromethyl)-1H-pyrazole | 20154-03-4 | Skin Irritation Category 2; Serious Eye Damage/Irritation Category 2. | |
| 1-Phenyl-3-methyl-5-pyrazolone | 89-25-8 | Acute Toxicity (oral) Category 4; Serious Eye Irritation Category 2. | |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | N/A | Skin Corrosion/Irritation Category 2; Serious Eye Damage/Eye Irritation Category 2; Acute Toxicity Category 4; May cause respiratory irritation. |
Reactivity and Stability Considerations
The reactivity of chloromethylpyrazoles is a critical factor in their safe handling. Key considerations include:
-
Incompatible Materials: These compounds are generally incompatible with strong oxidizing agents, strong acids, and strong reducing agents. Contact with these substances can lead to vigorous and potentially hazardous reactions. A comprehensive list of generally incompatible chemicals can be found in resources from institutions like the University of Nevada, Reno.
-
Thermal Decomposition: The thermal stability of pyrazole derivatives can vary significantly. Studies on related compounds, such as trinitropyrazoles, have shown that thermal decomposition can be complex and lead to the release of gaseous byproducts. For chloromethylpyrazoles, thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas. It is crucial to avoid overheating these compounds.
-
Moisture Sensitivity: While not universally documented for all derivatives, the chloromethyl group suggests a potential for slow hydrolysis in the presence of moisture, which could release hydrochloric acid. Therefore, storage in a dry, inert atmosphere is a prudent measure.
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when working with chloromethylpyrazole compounds.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of chloromethylpyrazole compounds, especially volatile or dusty solids, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Adequate ventilation in the laboratory is crucial to prevent the accumulation of vapors and dusts.
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested. Immediate and prolonged flushing is the most critical first aid measure for skin and eye contact.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific compound and experimental procedure. The following is a general guideline:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or when handling larger quantities.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are essential. It is important to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A full-length, long-sleeved lab coat is required to protect street clothing and skin from contamination.
-
Protective Clothing: For larger scale operations or when there is a significant risk of splashing, additional protective clothing, such as a chemical-resistant apron or a full chemical suit, may be necessary.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges should be used.
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling chloromethylpyrazole compounds.
Caption: A workflow for selecting appropriate PPE.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs is critical for minimizing the risk of exposure and accidents.
General Handling Practices
-
Preparation: Before beginning any work, review the Safety Data Sheet (SDS) for the specific chloromethylpyrazole compound being used. Ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.
-
Weighing and Transferring: Conduct all weighing and transferring of solid chloromethylpyrazole compounds within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solutions: When preparing solutions, add the chloromethylpyrazole compound slowly to the solvent. Be aware of any potential exothermic reactions.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames. Monitor the temperature closely to prevent thermal decomposition.
-
Housekeeping: Maintain a clean and organized work area. Clean up any minor spills immediately, following the procedures outlined in Section 4.2.
Storage Requirements
Proper storage is crucial to maintain the stability of chloromethylpyrazole compounds and to prevent accidental contact or reactions.
-
Containers: Store in tightly closed, properly labeled containers.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. A designated cabinet for corrosive and toxic materials is recommended.
-
Segregation: Segregate from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
The following first aid measures are based on the typical hazards of chloromethylpyrazole compounds. Always consult the specific SDS for the compound .
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
The response to a spill will depend on its size and the specific hazards of the compound.
-
Minor Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Wash hands thoroughly after cleanup.
-
-
Major Spills (requiring emergency response):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and provide them with the name of the spilled chemical and any other relevant information.
-
Prevent entry into the affected area.
-
The following diagram outlines the general workflow for responding to a chemical spill.
Caption: A general workflow for responding to a chemical spill.
Waste Disposal
All waste containing chloromethylpyrazole compounds must be treated as hazardous waste.
-
Waste Containers: Collect waste in sturdy, leak-proof, and clearly labeled containers. The label should include the words "Hazardous Waste" and the full chemical name of the contents.
-
Segregation: Do not mix incompatible waste streams.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office. Never dispose of chloromethylpyrazole compounds down the drain or in the regular trash.
-
Empty Containers: "Empty" containers that previously held chloromethylpyrazole compounds may still contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's policies.
Conclusion
Chloromethylpyrazole compounds are valuable tools in the hands of skilled researchers. However, their potential hazards necessitate a culture of safety and a commitment to rigorous handling protocols. By understanding the intrinsic hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established standard operating procedures, scientists can mitigate the risks associated with these compounds and continue to advance the frontiers of drug discovery and development in a safe and responsible manner.
References
- Apollo Scientific. (2022). 3-(Chloromethyl)
-
Jaroszewski, J. W., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1419. [Link]
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Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102(2), 557-564. [Link]
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Incompatibility (Geçimsizlik). (n.d.). [Link]
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Risk Management and Safety, University of Nevada, Reno. (n.d.). Incompatible Chemicals. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Labor Security System. (n.d.). Incompatibility of major chemicals. [Link]
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Atlantis Press. (n.d.). Thermal Decomposition of CS by TG/DSC-FITR and PY-GC/MS. [Link]
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An In-Depth Technical Guide to the Solubility of 1-(chloromethyl)-3-nitro-1H-pyrazole in Common Laboratory Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(chloromethyl)-3-nitro-1H-pyrazole, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of public data on this specific compound, this document emphasizes predictive methodologies based on physicochemical properties and provides detailed, field-proven experimental protocols for accurate solubility assessment. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively handle this compound and integrate it into their research workflows. The guide covers theoretical solubility predictions, qualitative and quantitative experimental procedures, safety considerations, and data interpretation, ensuring a robust and scientifically sound approach.
Introduction: The Significance of Solubility
This compound is a substituted pyrazole derivative. The pyrazole ring is a critical scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The functional groups of this specific molecule—a reactive chloromethyl group and an electron-withdrawing nitro group—make it a versatile intermediate for synthesizing more complex molecular architectures.
Understanding the solubility of this compound is a critical first step in any research and development pipeline. Solubility dictates the choice of solvents for chemical reactions, purification methods (such as crystallization and chromatography), formulation of biological assays, and ultimately, the bioavailability of potential drug candidates.[2] An accurate solubility profile is therefore not merely a physical constant but a cornerstone of efficient and successful scientific investigation.
This guide will first analyze the molecular structure of this compound to predict its solubility behavior in various classes of laboratory solvents. Subsequently, it will provide detailed experimental protocols for both qualitative and quantitative solubility determination.
Physicochemical Analysis and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must first examine its key structural features:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring system itself has polar characteristics.
-
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Chloromethyl Group (-CH₂Cl): A reactive group that introduces some polarity due to the electronegativity of the chlorine atom.
Overall, the molecule can be classified as moderately polar . It lacks strong hydrogen bond-donating capabilities but can act as a hydrogen bond acceptor at the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group.
Based on this analysis, we can predict its solubility in common laboratory solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule's polarity suggests some affinity for polar solvents. However, the lack of strong hydrogen bond donating groups and the presence of the nonpolar chloromethyl moiety may limit high solubility in water. Solubility is expected to increase in alcohols like methanol and ethanol, which are less polar than water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have strong dipole moments and can effectively solvate the polar regions of the molecule (the nitro group and pyrazole ring) through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents and are expected to dissolve the compound readily. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the nitro group and pyrazole ring makes it unlikely that nonpolar solvents, which primarily interact through weak van der Waals forces, can effectively solvate the molecule.[2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact favorably with both the polar and less polar parts of the molecule, particularly the chloromethyl group. |
Experimental Determination of Solubility
While predictions are useful, they must be validated by empirical data. The following protocols provide step-by-step methods for determining solubility.
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Substituted pyrazoles and chloromethyl compounds can be hazardous.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves.[4]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][6]
Qualitative Solubility Testing
This rapid method provides a general assessment of solubility in various solvents and is useful for initial screening.[7]
Materials:
-
This compound
-
Small test tubes or vials (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Selection of solvents: Water, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, DMF, Dichloromethane, Toluene, Hexane.
Procedure:
-
Place approximately 10-20 mg of the compound into a clean, dry test tube.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Vigorously shake or vortex the tube for 30-60 seconds.[7]
-
Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.
-
Insoluble: The solid does not appear to dissolve at all.[2]
-
-
If the compound dissolves, continue adding small aliquots of the solid until it no longer dissolves to get a rough estimate of saturation. If it does not dissolve, add another 0.5 mL of solvent and repeat the process up to a total volume of 3 mL to confirm insolubility.
-
Record your observations for each solvent tested.
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in mg/mL or g/L.
Materials:
-
This compound
-
Scintillation vials or flasks with secure caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Pre-weighed, clean vials for collecting the filtrate
-
A system for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)
Procedure:
-
Add an excess amount of the compound to a vial (enough so that some solid will visibly remain undissolved).
-
Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker (e.g., at 25 °C) for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for several hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. Record the exact volume transferred.
-
Evaporate the solvent from the collection vial completely under reduced pressure or a gentle stream of nitrogen.
-
Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature to remove any residual solvent traces.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Final Vial Weight - Initial Vial Weight) / Volume of Filtrate (mL)
Caption: Workflow for Quantitative Gravimetric Solubility Determination.
Data Interpretation and Application
The solubility data gathered is crucial for various applications:
-
Reaction Chemistry: For reactions, a solvent in which the compound has at least moderate solubility is preferred to ensure a homogeneous reaction mixture. Solvents predicted to offer high solubility, such as DMF, acetonitrile, or DCM, would be excellent starting points.
-
Purification: If crystallization is the desired purification method, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. A mixture of solvents (e.g., DCM/hexane) might be required to achieve this.
-
Biological Screening: For in vitro assays, DMSO is a common choice for creating high-concentration stock solutions due to its excellent solvating power.[1] The final concentration of DMSO in the assay medium must be carefully controlled to avoid cellular toxicity.
Conclusion
While direct, published solubility data for this compound is scarce, a systematic approach combining theoretical prediction and empirical testing provides a reliable path forward for researchers. Based on its moderately polar structure, the compound is predicted to be most soluble in polar aprotic and chlorinated solvents. The experimental protocols detailed in this guide offer a robust methodology for validating these predictions and obtaining precise quantitative data. This foundational knowledge is indispensable for the effective use of this versatile chemical intermediate in drug discovery and materials science, enabling rational solvent selection and optimizing experimental outcomes.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
- King Saud University.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sigma-Aldrich. (2026, January 6).
- Saini, R., et al. (2023). A review on pyrazole chemical entity and biological activity. World Journal of Pharmaceutical Research, 12(3), 744-755.
- CymitQuimica. CAS 69658-97-5: 1H-Pyrazole, 3-(chloromethyl)-, monohydrochloride.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole.
- Biosynth Carbosynth. (2021, May 18). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet - 3-(chloromethyl)-1-propyl-1H-pyrazole.
Sources
Methodological & Application
Application Notes and Protocols for N-Alkylation Reactions Using 1-(Chloromethyl)-3-nitro-1H-pyrazole
Introduction: The Strategic Importance of N-Alkylated Nitropyrazoles in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The introduction of a nitro group onto the pyrazole ring dramatically influences its electronic properties and biological activity, making nitropyrazoles valuable precursors in drug development.[2] N-alkylation of the pyrazole core is a critical synthetic transformation that allows for the introduction of diverse molecular fragments, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
1-(Chloromethyl)-3-nitro-1H-pyrazole is a highly versatile reagent for introducing the 3-nitropyrazol-1-ylmethyl moiety onto a variety of nucleophilic substrates. The presence of the electron-withdrawing nitro group enhances the reactivity of the chloromethyl group, making it an efficient alkylating agent for a broad range of N-heterocycles and amines. This guide provides detailed protocols and technical insights for performing N-alkylation reactions using this powerful synthetic tool, catering to researchers, scientists, and drug development professionals.
Reaction Mechanism and Regioselectivity
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically base-mediated, wherein the base deprotonates the N-H bond of the nucleophilic substrate, generating a more potent nucleophile that subsequently attacks the electrophilic methylene carbon of the chloromethylpyrazole, displacing the chloride leaving group.
Sources
Application Notes and Protocols: Derivatization of 1-(chloromethyl)-3-nitro-1H-pyrazole for Biological Screening
Abstract
This document provides a comprehensive guide for the derivatization of 1-(chloromethyl)-3-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The protocols detailed herein focus on nucleophilic substitution at the chloromethyl position to generate a diverse library of compounds for biological screening. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and outline a general workflow for preliminary biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrazole scaffold in their discovery programs.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms imparts unique physicochemical properties, allowing it to serve as a versatile pharmacophore. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The presence of a nitro group, as in our starting material, can further enhance or modulate biological activity and provides a handle for further chemical modification.
The subject of this guide, this compound, is a particularly useful starting material. The chloromethyl group at the N1 position is a reactive electrophilic site, primed for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.[4]
Chemical Principles and Reaction Mechanism
The primary reaction pathway for the derivatization of this compound is a nucleophilic substitution reaction. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.
The SN2 Reaction at the Chloromethyl Group
The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. Nucleophiles will attack this carbon, leading to the displacement of the chloride ion in a concerted fashion. The general mechanism is depicted below:
Figure 1: General Mechanism of Nucleophilic Substitution
Caption: SN2 reaction of this compound.
A variety of nucleophiles can be employed, including but not limited to:
-
O-Nucleophiles: Alcohols, phenols, carboxylates
-
N-Nucleophiles: Amines (primary, secondary), azides, heterocycles (e.g., imidazole, benzimidazole)
-
S-Nucleophiles: Thiols, thiophenols
-
C-Nucleophiles: Cyanides, enolates
The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocols
Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Nitro-containing compounds can be energetic and should be handled with care.
General Protocol for Derivatization with a Generic Nucleophile (Nu-H)
This protocol describes a general procedure for the reaction of this compound with a protonated nucleophile in the presence of a base.
Materials
-
This compound (1.0 eq)
-
Nucleophile (e.g., a substituted phenol, amine, or thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 eq) and the base (1.5 eq).
-
Add anhydrous solvent (to make a ~0.1-0.2 M solution with respect to the starting pyrazole).
-
Stir the mixture at room temperature for 15-30 minutes to deprotonate the nucleophile.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent.
-
Add the solution of the chloromethyl pyrazole dropwise to the stirring mixture of the nucleophile and base.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Example Derivatization Data
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Piperidine | Et₃N | ACN | RT | 12 | 92 |
| 3 | Thiophenol | Cs₂CO₃ | DMF | RT | 2 | 88 |
| 4 | Sodium Azide | N/A | DMSO | RT | 6 | 95 |
Derivatization Workflow Diagram
Caption: Workflow for synthesis and screening of pyrazole derivatives.
Biological Screening Protocols
The newly synthesized library of 1-(substituted-methyl)-3-nitro-1H-pyrazole derivatives can be screened against a variety of biological targets. A common initial screen is a cytotoxicity assay to identify compounds with potential anticancer activity.[5]
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Synthesized pyrazole derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Biological Screening Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
The derivatization of this compound via nucleophilic substitution is a robust and efficient method for generating diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for the synthesis, purification, and preliminary biological evaluation of novel pyrazole derivatives. The versatility of this approach allows for the exploration of a wide chemical space, increasing the probability of identifying lead compounds with desirable biological activities for further drug development.
References
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
- Journal of Scientific Research. (n.d.).
- Naturalista Campano. (2024).
-
ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. Retrieved from [Link]
-
SlideShare. (n.d.). Pyrazole. Retrieved from [Link]
- Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
- Journal of Young Pharmacists. (n.d.). Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)
-
PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for extensive chemical modifications, leading to a diverse array of pharmacological activities. Pyrazole derivatives have been successfully developed into approved drugs for a multitude of diseases, including cancer, cardiovascular disorders, viral infections, and inflammatory conditions.[1][2][3] Notable examples include the blockbuster drugs Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several targeted cancer therapies like Ruxolitinib and Ibrutinib.[1][3]
The therapeutic potential of pyrazole-based compounds stems from their ability to form key interactions with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[4][5][6] This wide target scope makes pyrazole libraries a rich source for hit identification in drug discovery campaigns. High-throughput screening (HTS) provides the necessary scalability to interrogate large collections of these compounds against specific biological targets or in phenotypic assays, enabling the rapid identification of promising lead candidates.[7][8]
This guide provides an in-depth overview and detailed protocols for conducting HTS assays involving pyrazole derivatives, with a focus on ensuring scientific integrity and generating reliable, reproducible data.
Pillar 1: Strategic Assay Selection for Pyrazole Library Screening
The choice of HTS assay is paramount and is dictated by the biological question being addressed. Broadly, HTS assays for pyrazole derivatives can be categorized into target-based and cell-based (phenotypic) screens.[9]
-
Target-Based Assays: These are designed to measure the direct interaction of a compound with a purified, isolated biological target, such as an enzyme or receptor. They are highly specific and provide direct evidence of molecular interaction. For pyrazole derivatives, kinase inhibition assays are a prominent example.[5][10]
-
Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on the physiology of a whole cell. This approach is advantageous as it screens compounds in a more biologically relevant context, assessing properties like cell permeability and potential off-target effects simultaneously.[9][11] Cytotoxicity assays against cancer cell lines are a common starting point for screening pyrazole libraries.[12][13]
The Logic of a Tiered Screening Approach
A robust HTS campaign for pyrazole derivatives often employs a tiered approach, starting with a broad primary screen to identify "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A generalized workflow for HTS of pyrazole derivatives.
Pillar 2: Foundational Protocols for Pyrazole Screening
The following protocols are designed to be self-validating systems, incorporating essential controls and quality checks to ensure the trustworthiness of the data.
Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2] It is a robust and cost-effective primary screen for identifying pyrazole derivatives with anticancer potential.[14]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, K562, A549)[13][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Pyrazole compound library dissolved in DMSO
-
Positive control (e.g., Doxorubicin or Paclitaxel)
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 570-590 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a master plate of pyrazole derivatives at a desired screening concentration (e.g., 10 µM) in complete medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.[12]
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the test compounds, positive control, or vehicle control (medium with the same percentage of DMSO as the compound wells).
-
Incubate the plates for a specified period, typically 48-72 hours.[11][14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[14]
-
Data Analysis and Quality Control:
-
Calculation of Cell Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability below a certain threshold (e.g., < 50%) at the screening concentration.
-
Z'-Factor: This statistical parameter is crucial for validating the quality of the HTS assay. It is calculated using the positive and negative controls.
-
Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |
| Screening Concentration | 10 µM | A common starting concentration for primary screens to balance hit identification with off-target effects. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity.[12] |
| Incubation Time | 48 - 72 hours | Allows sufficient time for compounds to exert their effects.[11] |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay with a good signal window. |
Protocol 2: Biochemical HTS for Pyrazole-Based Kinase Inhibitors using ADP-Glo™
Many pyrazole derivatives are potent kinase inhibitors.[5][17] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for HTS across a broad range of kinases.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to ADP concentration and, therefore, kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A2)[18]
-
Kinase-specific substrate and cofactors
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Pyrazole compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1-2 µL of the pyrazole compound or control.
-
Add 2 µL of the kinase-substrate mixture in reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and develop the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Quality Control:
-
Calculation of Kinase Inhibition:
-
Percent Inhibition = [1 - (Luminescence_compound - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme)] x 100
-
-
IC₅₀ Determination: For hit compounds, a dose-response curve is generated by testing a range of concentrations. The IC₅₀ value, the concentration at which 50% of kinase activity is inhibited, is then calculated using non-linear regression analysis.[18]
-
Z'-Factor: Calculated as described in Protocol 1, using a known inhibitor as the positive control and a vehicle-only reaction as the negative control.
Caption: Pyrazole inhibitors often compete with ATP for the kinase active site.
Pillar 3: Advanced Screening Methodologies and Future Directions
While cytotoxicity and biochemical kinase assays are workhorses in pyrazole screening, more sophisticated methods can provide deeper insights.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are a powerful tool for studying protein-protein interactions and are adaptable for HTS.[19][20] This technology combines the low background of time-resolved fluorescence with the homogeneous nature of FRET. In the context of pyrazole screening, TR-FRET can be used, for example, to identify compounds that disrupt the interaction between a kinase and its binding partner. The assay generally yields excellent Z' scores, making it highly suitable for large-scale screening campaigns.[21]
High-Content Screening (HCS)
HCS combines automated microscopy with sophisticated image analysis to quantify the effects of compounds on cellular phenotypes. This approach can provide multiparametric data on cell health, morphology, and the localization of specific proteins. For pyrazole derivatives, HCS can be used to identify compounds that induce specific cellular changes, such as apoptosis or cell cycle arrest, providing mechanistic insights early in the discovery process.
Screening Against GPCRs and Ion Channels
-
GPCRs: A significant portion of approved drugs target GPCRs.[22] HTS assays for GPCRs often measure downstream signaling events, such as changes in intracellular calcium or cAMP levels. Bioluminescence Resonance Energy Transfer (BRET) is another popular method to study GPCR-β-arrestin interactions in a high-throughput manner.[4]
-
Ion Channels: These are also important drug targets.[23] HTS for ion channel modulators often relies on fluorescence-based assays that use ion-specific or membrane potential-sensitive dyes.[23][24] These are typically followed by automated patch-clamp electrophysiology for more detailed characterization of hits.[1]
Conclusion
The pyrazole scaffold remains a highly productive starting point for the discovery of new therapeutics. The successful identification of novel, potent, and selective pyrazole-based drug candidates is critically dependent on the strategic design and rigorous execution of high-throughput screening assays. By employing the detailed protocols and validation principles outlined in this guide, researchers can confidently screen pyrazole libraries, ensuring the generation of high-quality, actionable data that will accelerate the journey from hit identification to lead optimization.
References
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Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9. Available from: [Link]
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Langer, T., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(9), 2692. Available from: [Link]
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Karaman, M. F., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 3(8), e2956. Available from: [Link]
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Weaver, C. D., et al. (2009). HTS assays for developing the molecular pharmacology of ion channels. ASSAY and Drug Development Technologies, 7(4), 343-353. Available from: [Link]
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Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available from: [Link]
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Zheng, Y., et al. (2015). High throughput screening technologies for ion channels. Acta Pharmaceutica Sinica B, 5(6), 558-567. Available from: [Link]
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Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Authorea Preprints. Available from: [Link]
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Saleh, T., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 25(17), 3842. Available from: [Link]
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Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 63, 118-126. Available from: [Link]
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Wiggins, J. F., et al. (2009). A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. ASSAY and Drug Development Technologies, 7(2), 154-168. Available from: [Link]
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La Manna, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1774. Available from: [Link]
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Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. Available from: [Link]
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Nature Springer. (n.d.). Cytotoxicity MTT Assay. Nature Springer Experiments. Available from: [Link]
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El-Damasy, D. A., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Future Medicinal Chemistry, 15(1), 29-52. Available from: [Link]
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Minor, D. L., et al. (2012). Assay Guidance Manual: Ion Channel Screening. NCBI Bookshelf. Available from: [Link]
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ResearchGate. (2012). Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. ResearchGate. Available from: [Link]
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da Silva, A. C. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(21), 13098. Available from: [Link]
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Rohde, J. A., et al. (2022). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. Biophysical Reports, 2(2), 100057. Available from: [Link]
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ResearchGate. (2025). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available from: [Link]
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ResearchGate. (2017). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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Frontiers. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology, 14. Available from: [Link]
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Li, C., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(4), 6136-6149. Available from: [Link]
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Eco-Vector Journals. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(1), 1-2. Available from: [Link]
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El-Fakharany, E. M., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105436. Available from: [Link]
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ResearchGate. (2017). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 2059-2080. Available from: [Link]
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Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. Available from: [Link]
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Makoetja, K. F., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7890. Available from: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available from: [Link]
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Beveridge, R., et al. (2021). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 656-667. Available from: [Link]
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Application Note: Quantitative Analysis of 1-(chloromethyl)-3-nitro-1H-pyrazole
Abstract
This document provides detailed analytical protocols for the accurate quantification of 1-(chloromethyl)-3-nitro-1H-pyrazole, a key intermediate in various synthetic pathways. The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, chosen for its sensitivity, specificity, and operational stability at ambient temperatures. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for orthogonal verification, with special consideration for the analyte's potential thermal lability. This guide is intended for researchers, quality control analysts, and drug development professionals requiring precise and reliable quantification of this compound.
Introduction and Analytical Strategy
This compound is a functionalized heterocyclic compound whose purity and concentration are critical for ensuring reaction stoichiometry, yield, and the safety profile of subsequent products. The presence of a nitro group provides a strong chromophore, making it highly suitable for UV-based detection methods. The overall analytical strategy prioritizes methods that are both selective and minimize the risk of analyte degradation.
Core Principles of Method Selection:
-
Analyte Stability: The nitro-substituted pyrazole core, combined with a reactive chloromethyl group, necessitates analytical conditions that avoid excessive heat, which could lead to degradation. This makes liquid chromatography a preferred primary technique.[1]
-
Selectivity: The chosen methods must be able to resolve the target analyte from starting materials, by-products, and potential degradants. Both HPLC and GC-MS offer excellent selectivity.[2]
-
Sensitivity: The methods must be sensitive enough to detect and quantify the analyte at relevant concentration levels, from trace impurity analysis to bulk assay determination.
The following sections detail the primary RP-HPLC method and the confirmatory GC-MS method, complete with step-by-step protocols, data presentation, and validation principles.
Primary Method: Reversed-Phase HPLC with UV Detection
RP-HPLC is the recommended primary method for the quantification of this compound. This technique separates compounds based on their hydrophobicity, is performed at ambient temperature, and offers high precision and robustness.[3] The UV detector is set to a wavelength where the nitro-aromatic structure exhibits maximum absorbance, ensuring high sensitivity.
Rationale and Causality
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and strong hydrophobic retention of moderately polar compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a simple, effective mobile phase. An acidic modifier, such as formic or phosphoric acid, is often used to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.[4]
-
Detection: The nitro-pyrazole moiety is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.
-
Isocratic Elution: For routine analysis and quality control, an isocratic method (constant mobile phase composition) is preferred for its simplicity and reproducibility.[3]
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Detailed Protocol: RP-HPLC-UV
1. Materials and Reagents:
- This compound reference standard (purity ≥98%)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or ultrapure
- Formic acid (FA), analytical grade
- 0.45 µm PTFE syringe filters
2. Instrumentation and Conditions:
- HPLC System: Quaternary or binary pump, autosampler, column oven, and PDA/UV detector.[5]
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar)
- Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Detection Wavelength: Scan from 200-400 nm to determine λmax; likely around 270-310 nm. For quantification, use the determined λmax.[2]
- Run Time: 10 minutes (adjust as needed to ensure elution of all components)
3. Standard Preparation:
- Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of at least five calibration standards (e.g., 5, 25, 50, 100, 150 µg/mL).
4. Sample Preparation:
- Accurately weigh a sample containing the analyte and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).
- Vortex or sonicate to ensure complete dissolution.
- Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]
5. Analysis Sequence:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system contamination.
- Inject each calibration standard.
- Inject the sample solutions.
- Inject a calibration standard periodically (e.g., every 10 sample injections) to verify system stability.
6. Data Processing:
- Integrate the peak area of the analyte in all chromatograms.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥0.999.
- Determine the concentration of the analyte in the sample solutions using the regression equation.
Representative Data
Table 1: HPLC Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 5.0 µg/mL | Reportable |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent confirmatory technique due to its high separation efficiency and the structural information provided by mass spectrometry.[2] However, caution is paramount due to the thermal nature of the GC inlet. The nitro group and chloromethyl group may be susceptible to thermal degradation.
Rationale and Causality
-
Rationale: GC-MS is used to confirm the identity of the analyte via its mass spectrum and to provide an orthogonal quantitative result.
-
Causality of Choices:
-
Low-Temperature Injection: A low inlet temperature or a programmable temperature vaporizer (PTV) inlet is recommended to minimize on-column degradation.
-
Inert Flow Path: Using an inert column (e.g., with a phenyl-arylene polymer phase) and liner is critical to prevent analyte interaction and degradation.
-
Fast Elution: A relatively short column and a temperature ramp program are used to elute the compound quickly, minimizing its residence time at high temperatures.
-
Electron Ionization (EI): Standard EI at 70 eV will provide a reproducible fragmentation pattern for library matching and structural confirmation.
-
Experimental Workflow Diagram
Caption: Workflow for the confirmatory analysis of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents:
- This compound reference standard
- Ethyl Acetate or Dichloromethane, GC grade
- Internal Standard (optional, e.g., a stable compound with similar properties)
2. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[6]
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent inert column)
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Inlet: Splitless mode
- Inlet Temperature: Start low, e.g., 180 °C (optimization required)
- Oven Program:
- Initial: 80 °C, hold for 1 min
- Ramp: 20 °C/min to 250 °C
- Hold: 2 min
- MS Transfer Line Temp: 250 °C
- Ion Source Temp: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
3. Standard and Sample Preparation:
- Prepare stock, calibration, and sample solutions as described for HPLC, but using a volatile GC-compatible solvent like ethyl acetate.
4. Analysis and Data Processing:
- Inject standards and samples.
- Identify the analyte peak by its retention time and mass spectrum. The mass spectrum should show the molecular ion and a characteristic fragmentation pattern.
- For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against concentration.
- Calculate the sample concentration using the regression equation.
Expected Mass Spectrum Data
Table 2: Predicted Key Ions in EI-MS
| m/z Value | Identity | Rationale |
|---|---|---|
| ~161/163 | [M]+• | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| ~126 | [M-Cl]+ | Loss of chlorine radical. |
| ~115 | [M-NO₂]+ | Loss of nitro group. |
| ~49 | [CH₂Cl]+ | Chloromethyl fragment. |
Method Validation and Trustworthiness
Every protocol described must be a self-validating system. Before routine use, the analytical methods must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from all other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusions
This application note provides a comprehensive framework for the reliable quantification of this compound. The primary RP-HPLC-UV method offers a robust and accurate approach for routine analysis. The confirmatory GC-MS method provides orthogonal verification of both identity and quantity, though care must be taken to optimize conditions to prevent thermal degradation. Proper method validation is essential before implementation to ensure data integrity and trustworthiness in a research or regulated environment.
References
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
- Cîrîc, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206.
- SIELC Technologies. (n.d.). Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 59(11), 1095-1110.
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175.
- Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(44), 29685–29696.
- Ministry of the Environment, Government of Japan. (n.d.). Manual on Analytical Methods for Environmental Samples.
- Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950.
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- 4. Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 6. env.go.jp [env.go.jp]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 1-(chloromethyl)-3-nitro-1H-pyrazole
Introduction
1-(chloromethyl)-3-nitro-1H-pyrazole is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules.[1][2] The presence of a reactive chloromethyl group and a nitro functionality suggests its potential as a versatile intermediate in the synthesis of more complex derivatives.[3][4] Accurate and robust analytical methods are therefore essential for monitoring reaction progress, assessing purity, and performing stability studies of this compound and its derivatives.
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be precise, accurate, and suitable for implementation in research and quality control laboratories.
Physicochemical Properties and Safety Considerations
A thorough understanding of the analyte's properties is crucial for method development. This compound is a substituted pyrazole, a class of compounds known for their stability.[2][5] However, the presence of the chloromethyl group introduces a potential for reactivity, and the nitro group can impart thermal sensitivity.
Safety Precautions: Due to the limited availability of specific safety data for this compound, it is prudent to handle the compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7][8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.[6][9]
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Development
A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of the target analyte. A C18 stationary phase is selected for its versatility and wide applicability in the analysis of small organic molecules. The mobile phase, consisting of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and ability to provide good peak shape for a broad range of compounds. UV detection is selected based on the presence of the nitro-pyrazole chromophore, which is expected to exhibit strong absorbance in the UV region.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Sample Solvent | Acetonitrile/Water (50:50, v/v) |
| Standard | This compound (≥98% purity) |
Protocol: HPLC Analysis of this compound
-
Preparation of Mobile Phase:
-
Prepare the required volumes of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) to prevent pump cavitation and baseline noise.
-
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in the sample solvent to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the sample solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the sample solvent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or at the determined λmax)
-
Gradient Elution:
Time (min) % Mobile Phase B (Acetonitrile) 0 40 10 90 12 90 12.1 40 | 15 | 40 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
-
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Development
GC-MS is an ideal technique for the confirmation of the identity of this compound, especially in complex matrices. The compound is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds based on their boiling points. Electron Ionization (EI) is selected as the ionization source due to its ability to produce reproducible fragmentation patterns, which are valuable for structural elucidation and library matching.
Instrumentation and Consumables
| Component | Specification |
| GC-MS System | Gas chromatograph with a mass selective detector |
| Capillary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium (99.999% purity) |
| Injection Mode | Splitless |
| Sample Solvent | Ethyl Acetate or Dichloromethane (GC grade) |
| Standard | This compound (≥98% purity) |
Protocol: GC-MS Analysis of this compound
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the standard in the chosen GC-grade solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of around 10-50 µg/mL.
-
Prepare the sample solution in the same solvent to a similar concentration.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Constant flow, 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum if available, or interpret the fragmentation pattern to confirm the structure.
-
The predicted monoisotopic mass of C5H6ClN3O2 is approximately 175.01485 Da.[10] Look for the molecular ion peak (M+) and characteristic fragment ions.
-
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation and System Suitability
For routine use, both the HPLC and GC-MS methods should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. For HPLC, this typically includes parameters such as theoretical plates, tailing factor, and reproducibility of injections. For GC-MS, monitoring the signal-to-noise ratio and the stability of the retention time is crucial.
Conclusion
The HPLC and GC-MS methods outlined in this application note provide a robust framework for the analysis of this compound. The HPLC method is well-suited for the quantification of the analyte in various samples, while the GC-MS method offers a reliable means of identity confirmation. The provided protocols are a starting point and may require further optimization depending on the specific sample matrix and analytical requirements. Adherence to good laboratory practices and proper safety precautions is essential when working with this compound.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. IJRPR. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. Available at: [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. AFG Bioscience. Available at: [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. Available at: [Link]
-
Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
5-Chloromethyl-1,3-dimethyl-1H-pyrazole. PMC. Available at: [Link]
-
Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
3-(Chloromethyl)-1-methyl-1H-pyrazole. LookChem. Available at: [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. Available at: [Link]
-
Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. ResearchGate. Available at: [Link]
-
5-(chloromethyl)-1-methyl-3-nitro-1h-pyrazole. PubChemLite. Available at: [Link]
-
4-chloro-3-nitro-1H-pyrazole. SpectraBase. Available at: [Link]
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- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
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- 8. biosynth.com [biosynth.com]
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Application Notes: The Strategic Utility of 1-(Chloromethyl)-3-nitro-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals
Abstract
The 1-(chloromethyl)-3-nitro-1H-pyrazole scaffold is a highly versatile and reactive intermediate pivotal to the synthesis of a diverse range of modern agrochemicals. The strategic placement of a reactive chloromethyl group at the N1 position and a strongly electron-withdrawing nitro group at the C3 position activates the molecule for a variety of synthetic transformations. This guide provides an in-depth exploration of its application, focusing on the chemical principles, field-proven insights, and detailed protocols for synthesizing potent insecticidal and fungicidal agents. We will elucidate the causality behind experimental choices and provide self-validating protocols grounded in authoritative literature.
Introduction: The Pyrazole Core in Agrochemical Design
The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of numerous commercial insecticides, fungicides, and herbicides.[1][2][3] Its unique electronic properties and metabolic stability contribute to the high biological activity of its derivatives.[4][5] The subject of this guide, this compound, serves as an exemplary building block due to two key functional groups:
-
The 1-(Chloromethyl) Group : This is a highly reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the straightforward introduction of various pharmacophores and toxophores by forming stable ether, thioether, or amine linkages.
-
The 3-Nitro Group : This powerful electron-withdrawing group modulates the electronic properties of the pyrazole ring, often enhancing the biological activity of the final compound. It can also serve as a synthetic handle for further transformations, such as reduction to an amino group, enabling another vector for molecular diversification.
The combination of these features makes this compound an ideal starting point for creating extensive libraries of candidate compounds for high-throughput screening.[6]
Figure 1: Key structural features and synthetic applications of this compound.
Core Application: Synthesis of Phenylpyrazole Insecticides
A primary application of this intermediate is in the synthesis of phenylpyrazole insecticides. This class of compounds, which includes the well-known active ingredient Fipronil, acts by blocking the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[7][8][9] The this compound allows for the facile introduction of substituted aryl moieties, a common feature in this insecticide class.
Mechanism of Action Insight: GABA Receptor Antagonism
Phenylpyrazole insecticides are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[9] GABA is the primary inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Phenylpyrazoles bind within the channel, physically blocking the passage of chloride ions. This disruption of the "calming" effect of GABA leads to uncontrolled neuronal firing, paralysis, and death of the insect.[7][8] The selective toxicity of these compounds often arises from a higher binding affinity for insect GABA receptors compared to mammalian ones.[8]
Protocol: Synthesis of a Model Phenylpyrazole Insecticide via Ether Linkage
This protocol describes a representative synthesis of a model insecticidal compound through a Williamson ether synthesis, reacting this compound with a substituted phenol. This is a foundational reaction for creating diverse libraries for structure-activity relationship (SAR) studies.
Objective: To synthesize 1-((2,6-dichloro-4-(trifluoromethyl)phenoxy)methyl)-3-nitro-1H-pyrazole.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 161.54 | 10.0 | 1.0 |
| 2,6-Dichloro-4-(trifluoromethyl)phenol | 231.01 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-(trifluoromethyl)phenol (11.0 mmol) and anhydrous potassium carbonate (15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt. Causality Note: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and promotes the SN2 reaction pathway without protonating the nucleophile. K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Addition of Electrophile: Dissolve this compound (10.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the stirring suspension over 10 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system until the starting chloromethyl pyrazole spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water and stir for 30 minutes. A precipitate of the crude product should form.
-
Extraction: If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Figure 2: Experimental workflow for the synthesis of a model phenylpyrazole insecticide.
Application in Fungicide Synthesis
The pyrazole scaffold is also integral to many modern fungicides, including succinate dehydrogenase inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs) like Pyraclostrobin.[5][10] The this compound intermediate can be used to synthesize novel pyrazole-based fungicides, often by linking the pyrazole core to another heterocyclic or aromatic system known to contribute to fungicidal activity.
Protocol: Synthesis of a Model Pyrazole Fungicide via Thioether Linkage
This protocol details the synthesis of a model fungicide candidate by reacting this compound with a substituted aromatic thiol. Thioether linkages are common in various bioactive molecules.
Objective: To synthesize 1-(((4-chlorophenyl)thio)methyl)-3-nitro-1H-pyrazole.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 161.54 | 10.0 | 1.0 |
| 4-Chlorothiophenol | 144.62 | 10.5 | 1.05 |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 60 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Ammonium Chloride (NH₄Cl) | - | As needed | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (12.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating thiols. The reaction is conducted under an inert atmosphere at 0°C to control the exothermic reaction of NaH with the solvent and any trace moisture, and to prevent oxidation of the thiolate.
-
Thiolate Formation: Dissolve 4-chlorothiophenol (10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Stir for 30 minutes at this temperature to ensure complete formation of the sodium thiophenolate.
-
Addition of Electrophile: Dissolve this compound (10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure thioether.
-
Characterization: Confirm the structure of the final product using appropriate analytical techniques (NMR, MS, IR).
Summary and Future Directions
This compound stands out as a powerful and efficient building block for the discovery and development of novel agrochemicals. Its defined points of reactivity allow for the systematic and logical construction of diverse chemical libraries targeting insecticidal and fungicidal activity. The protocols provided herein serve as a template for such synthetic explorations. Future research can focus on parallel synthesis approaches to rapidly generate a wide array of derivatives, as well as on the reduction of the nitro group to an amine, which opens up a second dimension of chemical space for derivatization through amide bond formation or other N-functionalization reactions.
References
- MySkinRecipes. (n.d.). 1-(Chloromethyl)-5-methyl-3-nitro-1H-pyrazole.
- PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Google Patents. (1976).
- JIN DUN CHEMISTRY. (2025). How 1-(4-Chlorophenyl)-3-[(2-Nitrophenyl)
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- JIN DUN CHEMISTRY. (2025). What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How Is It Used in Chemical Synthesis?
- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.).
- Google Patents. (2007). WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.
- ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
- Google Patents. (2019). WO2019020981A1 - Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides.
- Google Patents. (n.d.).
- PMC - NIH. (2024).
- Action of phenylpyrazole insecticides at the GABA-g
- MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
- ChemicalBook. (n.d.). 1-(chloromethyl)pyrazole hydrochloride synthesis.
- A review on mode of action of insecticides. (n.d.).
- European Patent Office. (n.d.).
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][11][12]triazin-7(6H)-ones and Derivatives.
- Benchchem. (n.d.). The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide.
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
- ResearchGate. (2025). Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil | Request PDF.
- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- MDPI. (n.d.).
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.
- Frontiers. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease.
- ResearchGate. (n.d.). (PDF) THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)
Sources
- 1. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How Is It Used in Chemical Synthesis? [jindunchemical.com]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(Chloromethyl)-5-methyl-3-nitro-1H-pyrazole [stage0.myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How 1-(4-Chlorophenyl)-3-[(2-Nitrophenyl)methoxy]-1H-Pyrazole Enhances Agrochemical Formulations [jindunchemical.com]
Troubleshooting & Optimization
Technical Support Center: Chloromethylation of 3-Nitro-1H-Pyrazole
Welcome to the dedicated technical support guide for the chloromethylation of 3-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product, 1-(chloromethyl)-3-nitro-1H-pyrazole.
Introduction: The Challenge of Selective N-Chloromethylation
The chloromethylation of 3-nitro-1H-pyrazole is a crucial step in the synthesis of various pharmaceutical intermediates and energetic materials. The reaction aims to introduce a chloromethyl group onto one of the pyrazole nitrogen atoms. However, the inherent reactivity of the pyrazole ring, coupled with the electronic effects of the nitro group, often leads to a mixture of products, complicating purification and reducing the yield of the target molecule. This guide provides in-depth, field-proven insights to help you overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the chloromethylation of 3-nitro-1H-pyrazole in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct that is difficult to separate. What is it and how can I prevent its formation?
Answer: The most common high-molecular-weight byproduct in the chloromethylation of pyrazoles is the bis(pyrazolyl)methane derivative, in this case, bis(3-nitro-1H-pyrazol-1-yl)methane.[1] This side product arises from the reaction of the desired this compound with another molecule of the starting material, 3-nitro-1H-pyrazole.
Causality: The formation of this byproduct is a classic example of a consecutive reaction. The initially formed chloromethylated pyrazole is a reactive electrophile that can be attacked by the nucleophilic pyrazole starting material. The reaction is often favored by:
-
High concentrations of the starting pyrazole: This increases the probability of a second reaction occurring.
-
Prolonged reaction times: Allowing the reaction to proceed for too long after the initial chloromethylation provides more opportunity for the side reaction.
-
Elevated temperatures: Higher temperatures can accelerate the rate of the second N-alkylation.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of the chloromethylating agent (e.g., paraformaldehyde and HCl) relative to the 3-nitro-1H-pyrazole. This ensures the pyrazole is consumed quickly, minimizing its availability for the secondary reaction.
-
Monitor Reaction Progress: Track the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the bis-pyrazole byproduct.
-
Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., 0-25 °C) to favor the initial chloromethylation over the subsequent alkylation.
-
Slow Addition: Add the 3-nitro-1H-pyrazole slowly to a solution of the chloromethylating agent. This keeps the instantaneous concentration of the nucleophilic pyrazole low, thereby disfavoring the formation of the bis-pyrazole.
Question 2: I am observing two isomeric products in my reaction mixture. What are they and how can I improve the regioselectivity?
Answer: For an unsymmetrical pyrazole like 3-nitro-1H-pyrazole, N-alkylation can occur at either the N1 or N2 position, leading to the formation of two regioisomers: this compound and 1-(chloromethyl)-5-nitro-1H-pyrazole. The electronic and steric environment of the two nitrogen atoms dictates the regioselectivity of the reaction.
Causality:
-
Electronic Effects: The electron-withdrawing nitro group at the 3-position decreases the electron density of the adjacent N2 atom, making it less nucleophilic. Conversely, the N1 atom is further from the nitro group and is generally more nucleophilic.
-
Steric Hindrance: While the chloromethyl group is not exceptionally bulky, steric hindrance can still play a role, particularly if larger alkylating agents are used. In the case of 3-substituted pyrazoles, alkylation is often favored at the less sterically hindered N1 position.[3]
Troubleshooting & Optimization:
-
Leverage Electronic Bias: In the case of 3-nitro-1H-pyrazole, the electronic deactivation of the N2 position by the adjacent nitro group generally favors alkylation at the N1 position. Standard chloromethylation conditions should predominantly yield the 1,3-isomer.
-
Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the pyrazole and the solvation of the pyrazole anion, which in turn can affect regioselectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used for N-alkylation reactions.[4]
-
Reaction Conditions: Under acidic conditions, as is typical for chloromethylation with formaldehyde and HCl, the pyrazole is likely protonated, and the reaction proceeds on the neutral species. The regiochemical outcome will be influenced by the relative basicities of the two nitrogen atoms.
Question 3: My desired this compound seems to be unstable and decomposes during workup or purification. How can I handle this product?
Answer: this compound is a reactive compound due to the presence of the chloromethyl group, which is a good leaving group, and the electron-withdrawing nature of the nitropyrazole ring. Decomposition can occur via hydrolysis, polymerization, or reaction with nucleophiles.
Causality:
-
Hydrolysis: The chloromethyl group can be hydrolyzed by water, especially under basic conditions, to the corresponding hydroxymethyl derivative.
-
Instability of Nitropyrazoles: Highly nitrated pyrazoles can be thermally sensitive.[5] While this compound is not in this category, care should be taken with heating.
-
Reactivity: The product is a potent alkylating agent and can react with various nucleophiles present during workup or on chromatography media.
Troubleshooting & Optimization:
-
Anhydrous Workup: Perform the workup under anhydrous conditions as much as possible. Use solvents that have been dried and avoid aqueous washes if the product is highly sensitive.
-
Avoid High Temperatures: Concentrate the product solution at reduced pressure and low temperature (e.g., using a rotary evaporator with a cool water bath). Avoid heating the crude product for extended periods.
-
Purification Strategy:
-
Crystallization: This is often the preferred method for purifying sensitive compounds as it avoids prolonged contact with chromatography media.[6] A suitable solvent system can be determined through small-scale screening.
-
Column Chromatography: If chromatography is necessary, use a neutral stationary phase like silica gel and elute quickly with a non-polar solvent system. Deactivated silica or alumina can also be considered. The product should not be left on the column for an extended period.[7]
-
Reaction Pathways Overview
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the major side reaction leading to the formation of bis(3-nitro-1H-pyrazol-1-yl)methane.
Caption: Desired and side reaction pathways.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for diagnosing and resolving common issues during the chloromethylation of 3-nitro-1H-pyrazole.
Caption: Troubleshooting decision tree.
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and analytical capabilities.
Synthesis of this compound
Materials:
-
3-Nitro-1H-pyrazole
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM), anhydrous
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.
-
Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (2.0 equivalents) to the mixture while stirring. Continue stirring at 0 °C for 30 minutes to generate the chloromethylating species.
-
Substrate Addition: Dissolve 3-nitro-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the pyrazole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30 °C.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by rapid column chromatography on silica gel.[7]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Stoichiometry (Paraformaldehyde : Pyrazole) | 1.1 - 1.5 : 1.0 | A slight excess of the chloromethylating agent helps to drive the reaction to completion and minimize the unreacted pyrazole available for side reactions. |
| Stoichiometry (HCl : Pyrazole) | 1.5 - 2.5 : 1.0 | Sufficient acid is required to catalyze the reaction and generate the active electrophile. |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the desired N-alkylation and suppress the formation of the bis-pyrazole byproduct. |
| Reaction Time | 2 - 6 hours | The reaction should be monitored and stopped once the starting material is consumed to prevent side product formation. |
References
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
(PDF) Chloromethylation of pyrazole ring - ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Available at: [Link]
-
1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. … - ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents.
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]
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- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(chloromethyl)-3-nitro-1H-pyrazole
Welcome to the technical support center for the purification of 1-(chloromethyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction
This compound is a functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a reactive chloromethyl group and an electron-withdrawing nitro group on the pyrazole core makes it a versatile building block. However, these same functional groups present unique challenges during its purification. This guide addresses common issues encountered during the purification of this compound, providing scientifically grounded solutions and detailed protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My crude this compound is a dark-colored oil or solid. What is the cause of the coloration and how can I remove it?
Cause of Discoloration:
Dark coloration in the crude product often indicates the presence of polymeric or degradation byproducts. These can arise from several sources:
-
Instability of Starting Materials: If the synthesis involves nitration, the nitrating agents can promote oxidative side reactions, leading to colored impurities.[1]
-
Thermal Decomposition: Nitrated pyrazoles can be thermally sensitive.[2] Excessive heat during the reaction or solvent removal can lead to decomposition and the formation of colored byproducts.
-
Side Reactions: The reactive nature of the chloromethyl group can lead to self-alkylation or reaction with other nucleophilic species present in the reaction mixture, especially at elevated temperatures.
Troubleshooting and Purification Strategy:
-
Initial Work-up: Before attempting purification, it is crucial to remove any residual acid from the nitration step. This can be achieved by carefully neutralizing the reaction mixture with a mild base like sodium bicarbonate solution and extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Activated Carbon Treatment: For stubborn coloration, treatment with activated carbon can be effective.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Add a small amount of activated carbon (approximately 1-2% w/w).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the carbon.
-
Rinse the celite pad with fresh solvent.
-
Concentrate the filtrate to recover the product.
-
-
Column Chromatography: If color persists, column chromatography is the most effective method for removing baseline impurities and colored materials. A detailed protocol is provided in FAQ 3.
FAQ 2: I am attempting to purify this compound by recrystallization, but it is "oiling out" or the recovery is very low. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a crystalline solid. This is often due to the choice of solvent or the presence of impurities that depress the melting point.
Causality Behind Recrystallization Challenges:
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] If the solvent is too good at dissolving the compound, recovery will be low. If it is too poor, the compound may not dissolve sufficiently when heated.
-
Cooling Rate: Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals.
-
Purity of the Crude Material: Significant amounts of impurities can interfere with crystal lattice formation, leading to oiling out.
Recommended Recrystallization Protocol:
Based on the properties of similar nitropyrazole derivatives, a mixed solvent system is often effective.[4]
Step-by-Step Methodology:
-
Solvent Screening: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to try are ethanol, isopropanol, or ethyl acetate.[4] A promising approach for nitropyrazoles is a binary mixture, such as ethanol/water or ethyl acetate/hexane.[1][5]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator.
-
Anti-Solvent Addition: If using a single solvent, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexane) dropwise to the warm solution until it becomes slightly turbid. Then, allow it to cool slowly.[4]
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Solvent Selection Guide for Recrystallization:
| Solvent System | Suitability | Rationale |
| Ethanol/Water | High | Ethanol dissolves the compound, and water acts as an anti-solvent.[4] |
| Ethyl Acetate/Hexane | High | Ethyl acetate provides good solubility, while hexane reduces it upon addition. |
| Isopropanol | Medium | A good single solvent for cooling recrystallization.[4] |
| Toluene | Low to Medium | May be effective for less polar impurities. |
| Acetone | Low | Often too strong a solvent, leading to poor recovery. Can be used for anti-solvent methods.[4] |
FAQ 3: What are the optimal conditions for purifying this compound by column chromatography?
Column chromatography is a highly effective method for separating the target compound from regioisomers, unreacted starting materials, and decomposition products.
Expertise in Method Development:
The polarity of this compound is influenced by the polar nitro group and the less polar chloromethyl group. A solvent system of intermediate polarity is therefore a good starting point. The standard choice for many functionalized organic molecules is a mixture of hexane (or petroleum ether) and ethyl acetate.[6]
Detailed Column Chromatography Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate). The optimal gradient should be determined by thin-layer chromatography (TLC) first.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a dry slurry by adsorbing the compound onto a small amount of silica gel.
-
Column Packing and Elution:
-
Pack the column with a slurry of silica gel in the initial low-polarity eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Gradually increase the proportion of ethyl acetate to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Decision Tree for Column Chromatography:
Sources
Technical Support Center: Mastering Pyrazole Synthesis
A Guide to Overcoming Poor Regioselectivity for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand the critical importance of controlling regioselectivity in the synthesis of pyrazole derivatives, a scaffold prevalent in pharmaceuticals and agrochemicals. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you navigate the complexities of pyrazole ring formation and achieve your desired regioisomer with high fidelity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?
Root Cause Analysis:
The formation of regioisomeric mixtures is a classic challenge in the Knorr pyrazole synthesis and related reactions.[1][2][3] The outcome is determined by which of the two carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound the substituted hydrazine preferentially attacks. This preference is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][3]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can activate a neighboring carbonyl, making it a more likely target for nucleophilic attack.[1]
-
Steric Effects: Bulky substituents on either the diketone or the hydrazine can hinder the approach to one carbonyl group, thereby directing the reaction to the less sterically encumbered site.[1]
-
Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the regioselectivity.[1][2] Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]
Solutions & Optimization Strategies:
-
Solvent Modification: The polarity and hydrogen-bonding properties of the solvent can dramatically alter the regiochemical outcome. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of one isomer.[4] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding capabilities.[1][4]
-
Catalysis: The use of catalysts can provide a high degree of regiocontrol.
-
Acid Catalysis: The addition of a Brønsted or Lewis acid can modulate the reactivity of the carbonyl groups and the hydrazine.
-
Metal Catalysis: Various metal catalysts, including copper, silver, and iron, have been employed to achieve highly regioselective pyrazole synthesis through different mechanistic pathways.[5][6]
-
-
Temperature Control: In some cases, lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve regioselectivity and significantly reduce reaction times.[7][8][9]
Issue 2: I've tried modifying the reaction conditions, but I'm still getting a difficult-to-separate mixture of isomers. What other synthetic strategies can I employ?
Alternative Synthetic Approaches:
When simple modifications to the Knorr synthesis fail, it's often more efficient to adopt a different synthetic strategy that inherently controls regioselectivity.
-
Using 1,3-Dicarbonyl Surrogates: Employing precursors where the regiochemistry is "locked in" before cyclization can prevent the formation of isomeric mixtures.
-
β-Enaminones: These compounds can be synthesized with defined regiochemistry and then cyclized with hydrazines to yield a single pyrazole isomer.[10]
-
α,β-Unsaturated Ketones with a Leaving Group: These substrates react with hydrazines to form pyrazolines, which then eliminate the leaving group to afford the desired pyrazole.[6]
-
-
[3+2] Cycloaddition Reactions: These reactions offer a powerful and often highly regioselective route to pyrazoles.
-
Sydnone-Alkyne Cycloadditions: This method can provide regioselective access to polysubstituted pyrazoles, with recent advancements allowing for milder conditions and broader substrate scope.[11]
-
Nitrile Imine-Alkyne/Alkenes Cycloadditions: The in-situ generation of nitrile imines from hydrazonoyl halides, followed by cycloaddition, can be a highly effective strategy.[12]
-
-
Flow Chemistry: Continuous-flow synthesis can offer enhanced control over reaction parameters, leading to improved yields and regioselectivity.[13][14] This technique also allows for the safe handling of hazardous intermediates.[13]
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1] Controlling which of these two isomers is the major product is a key challenge.
Q2: How do electronic effects of substituents on the 1,3-diketone influence regioselectivity?
A2: Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. Conversely, electron-donating groups (EDGs) decrease the electrophilicity. This difference in reactivity between the two carbonyls can be exploited to direct the initial attack of the hydrazine and thus control the regiochemical outcome.
Q3: Can computational chemistry help in predicting the regioselectivity of a pyrazole synthesis?
A3: Yes, computational studies, particularly using Density Functional Theory (DFT), can be a powerful tool to predict and understand the regioselectivity of pyrazole synthesis.[15] These studies can model the reaction pathways, calculate the activation energies for the formation of different regioisomers, and thus predict the most likely product under a given set of conditions.[15]
Q4: Are there any "green" or more environmentally friendly methods for regioselective pyrazole synthesis?
A4: Yes, several approaches aim to make pyrazole synthesis more sustainable.
-
Microwave-assisted synthesis often requires less solvent and energy compared to conventional heating.[7][9][16]
-
Enzyme-catalyzed reactions can offer high regioselectivity under mild, aqueous conditions.[17]
-
Flow chemistry can lead to more efficient reactions with less waste.[13][14]
Data & Protocols
Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone Substituent (R) | Solvent | Temperature (°C) | Ratio (Isomer A : Isomer B) | Reference |
| 4-ClC₆H₄ | EtOH | 25 | 60:40 | [1] |
| 4-ClC₆H₄ | TFE | 25 | 94:6 | [1] |
| 4-ClC₆H₄ | HFIP | 25 | >99:1 | [1] |
| 4-MeOC₆H₄ | EtOH | 25 | 67:33 | [1] |
| 4-MeOC₆H₄ | TFE | 25 | 96:4 | [1] |
| 4-MeOC₆H₄ | HFIP | 25 | >99:1 | [1] |
| 2-Furyl | EtOH | 25 | 70:30 | [1] |
| 2-Furyl | HFIP | 25 | 97:3 | [1] |
Data adapted from Fustero, S., et al., J. Org. Chem. 2008, 73 (8), pp 3123–3128.[4]
Experimental Protocol: Highly Regioselective Synthesis of N-Methylpyrazoles using HFIP
This protocol provides a general method for achieving high regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[1][4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP.
-
Add methylhydrazine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Visualizing the Path to Regiocontrol
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting and overcoming poor regioselectivity.
Reaction Pathway: Knorr Pyrazole Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Nucleophilic Substitution on 1-(chloromethyl)-3-nitro-1H-pyrazole
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 1-(chloromethyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this important synthetic transformation. Pyrazole derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for the development of novel therapeutics.[1][2]
Introduction: The Chemistry at Play
The nucleophilic substitution on this compound is a versatile reaction for introducing a wide array of functional groups onto the pyrazole scaffold. The reaction proceeds via the displacement of the chloride leaving group by a nucleophile. The chloromethyl group is activated towards substitution by the electron-withdrawing nature of the adjacent pyrazole ring, which is further enhanced by the nitro group at the 3-position. This electronic effect stabilizes the transition state of the substitution reaction. The general mechanism is anticipated to be an SN2 type reaction, where the nucleophile attacks the electrophilic carbon of the chloromethyl group.[3][4]
However, factors such as the strength and steric bulk of the nucleophile, the choice of solvent and base, and the reaction temperature can significantly influence the reaction's efficiency, yield, and side-product profile. This guide will provide a structured approach to optimizing these parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am observing a very low to non-existent yield of my desired substituted product. What are the likely causes and how can I rectify this?
-
Answer: A negligible yield is a common yet frustrating issue that can be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Deprotonation of the Nucleophile: For many nucleophiles (e.g., thiols, phenols, secondary amines), deprotonation is essential to enhance their nucleophilicity.
-
Base Strength: Ensure your base is sufficiently strong to deprotonate your specific nucleophile. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required over weaker bases like potassium carbonate (K₂CO₃).
-
Anhydrous Conditions: The presence of water can quench the deprotonated nucleophile and react with strong bases. It is critical to use anhydrous solvents and reagents.
-
-
Poor Solubility: If the nucleophile or the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for dissolving a variety of nucleophiles and bases.[5]
-
-
Low Reactivity of the Nucleophile:
-
Nucleophilicity: Inherently weak nucleophiles will react slowly. Consider if a more potent nucleophile could be used, or if reaction conditions can be altered to enhance nucleophilicity (e.g., by changing the solvent).
-
Steric Hindrance: A bulky nucleophile may struggle to access the electrophilic carbon of the chloromethyl group.[6][7] If steric hindrance is suspected, increasing the reaction temperature may help overcome the activation energy barrier.
-
-
Decomposition of Starting Material or Product: The 3-nitro-1H-pyrazole ring can be susceptible to degradation under harsh basic or high-temperature conditions.
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of starting material and the appearance of the product and any byproducts. This will help determine if the reaction is stalling or if decomposition is occurring.
-
-
Issue 2: Formation of Multiple Products
-
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the potential side reactions, and how can I improve the selectivity?
-
Answer: The formation of multiple products often points towards side reactions or issues with regioselectivity, a common challenge in pyrazole chemistry.[8][9]
-
Over-alkylation of the Nucleophile: Nucleophiles with multiple reactive sites (e.g., primary amines, some phenols) can undergo further reaction with the electrophile.
-
Stoichiometry Control: Use a slight excess of the nucleophile relative to the this compound to favor the mono-substituted product.
-
-
Reaction with the Pyrazole Ring: While the chloromethyl group is the primary electrophilic site, under certain conditions, strong nucleophiles could potentially interact with the pyrazole ring itself, although this is less common for N-substituted pyrazoles.[10]
-
Isomerization: Depending on the nucleophile and conditions, there might be a possibility of forming regioisomers if the nucleophile itself is unsymmetrical.[9][11] Careful structural elucidation using techniques like 2D NMR (NOESY, HMBC) is crucial to confirm the structure of the obtained product.
-
Issue 3: Reaction Stalls and Does Not Go to Completion
-
Question: The reaction starts well, but then stalls, leaving a significant amount of starting material even after prolonged reaction times. What could be the reason for this?
-
Answer: A stalling reaction can be due to several factors that lead to a decrease in the effective concentration of reactive species.
-
Deactivation of the Nucleophile: The nucleophile could be consumed by side reactions or be protonated by an acidic byproduct, rendering it non-nucleophilic.
-
Re-evaluate Base Stoichiometry: Ensure enough base is present to neutralize any acidic byproducts formed during the reaction. Using a slight excess of the base is often a good strategy.[5]
-
-
Product Inhibition: In some cases, the product formed might coordinate with the reactants or catalyst, slowing down the reaction. While less common in this type of reaction, it is a possibility to consider.
-
Equilibrium: The reaction may be reversible. Driving the reaction forward by removing a byproduct (if possible) or by using a larger excess of one of the reactants can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for this reaction?
A1: Polar aprotic solvents are generally the best choice. These solvents can dissolve a wide range of nucleophiles and their corresponding salts while not participating in the reaction themselves. Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Acetone
The choice of solvent can also influence the reaction rate. For instance, reactions in more polar solvents like DMF or DMSO often proceed faster than in less polar solvents like acetone.
Q2: Which bases are recommended for this nucleophilic substitution?
A2: The choice of base is critical and depends on the pKa of the nucleophile.
-
For moderately acidic nucleophiles (e.g., phenols, thiols): Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
For weakly acidic nucleophiles (e.g., some heterocycles) or to achieve faster reaction rates: Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) may be necessary. It is crucial to handle these strong bases under anhydrous conditions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system that provides good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: What are some common nucleophiles used in this reaction?
A4: A wide variety of nucleophiles can be employed, leading to a diverse range of substituted pyrazoles. Common examples include:
-
O-Nucleophiles: Alcohols, phenols
-
S-Nucleophiles: Thiols, thiophenols
-
N-Nucleophiles: Amines (primary and secondary), anilines, heterocycles (e.g., imidazole, triazole)
-
C-Nucleophiles: Enolates, cyanide
The reactivity of these nucleophiles will vary, and optimization of reaction conditions will be necessary for each specific case.
Experimental Protocols
General Protocol for Nucleophilic Substitution
-
To a solution of the nucleophile (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, ACN), add a suitable base (1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the nucleophile.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation: Optimization of Reaction Conditions
The following table provides a hypothetical example of how to systematically optimize reaction conditions for the reaction of this compound with a generic nucleophile (Nu-H).
| Entry | Nucleophile (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | K₂CO₃ (1.2) | Acetone | Reflux | 24 | 35 |
| 2 | 1.1 | K₂CO₃ (1.2) | ACN | Reflux | 18 | 60 |
| 3 | 1.1 | K₂CO₃ (1.2) | DMF | 60 | 12 | 75 |
| 4 | 1.1 | Cs₂CO₃ (1.2) | DMF | 60 | 8 | 85 |
| 5 | 1.1 | NaH (1.2) | THF | RT | 6 | 92 |
This data is illustrative and actual results will vary depending on the specific nucleophile.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the optimization of the nucleophilic substitution reaction.
Caption: Experimental Workflow Diagram.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during the reaction.
Caption: Troubleshooting Decision Tree.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Other Heterocycles: A Strategy for Chemical Diversity. Chemical Reviews, 111(11), 6984-7034. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2010). The Chemistry of Pyrazoles: An Overview. In The Chemistry of Heterocyclic Compounds (Vol. 64, pp. 1-13). John Wiley & Sons, Inc. [Link]
-
Torres, E., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 24(24), 4567. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Katritzky, A. R., et al. (2003). Regioselectivity of N-Alkylation of 3(5)-Substituted Pyrazoles. Journal of Organic Chemistry, 68(14), 5724-5727. [Link]
-
Begtrup, M., & Larsen, P. (1990). Alkylation of 1H-Pyrazoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
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- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. csusm.edu [csusm.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
Degradation pathways of 1-(chloromethyl)-3-nitro-1H-pyrazole under acidic/basic conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(chloromethyl)-3-nitro-1H-pyrazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under acidic and basic conditions. Our aim is to equip you with the scientific rationale behind experimental observations, enabling you to anticipate challenges, interpret your results accurately, and optimize your experimental designs.
Introduction: The Stability Landscape of a Substituted Pyrazole
This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its stability profile is paramount for its effective use and development. The pyrazole core, being aromatic, is generally robust. However, the substituents—a chloromethyl group at the N1 position and a nitro group at the C3 position—introduce specific chemical liabilities that dictate its degradation pathways under hydrolytic stress.
The primary degradation route for this molecule involves the hydrolysis of the N-chloromethyl group. The strongly electron-withdrawing nature of the 3-nitro-1H-pyrazole ring system plays a crucial role in determining the mechanism of this hydrolysis. This guide will delve into the specifics of these degradation pathways and provide practical guidance for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely point of degradation on the this compound molecule under acidic or basic conditions?
A1: The most susceptible part of the molecule to hydrolytic degradation is the chloromethyl group attached to the N1 position of the pyrazole ring. While the nitropyrazole ring itself is generally stable and resistant to hydrolysis, the C-Cl bond in the chloromethyl group is prone to nucleophilic substitution by water or hydroxide ions.[1][2]
Q2: Will the pyrazole ring itself degrade or open up under typical forced degradation conditions?
A2: Under typical acidic and basic hydrolysis conditions used in forced degradation studies (e.g., 0.1-1 M HCl or NaOH at moderate temperatures), the pyrazole ring is expected to remain intact. Pyrazoles are aromatic and generally stable heterocycles. Ring-opening would require much harsher conditions, such as very strong bases that could induce deprotonation at C3, leading to ring cleavage, but this is not a primary degradation pathway under standard hydrolytic stress.[3]
Q3: How does the nitro group at the C3 position influence the degradation of the molecule?
A3: The nitro group is a strong electron-withdrawing group. Its presence significantly influences the reactivity of the N-chloromethyl group in two main ways:
-
Destabilization of Carbocation: It destabilizes any potential carbocation that might form on the methylene carbon of the chloromethyl group. This makes a unimolecular nucleophilic substitution (SN1) mechanism highly unfavorable.
-
Increased Electrophilicity: By withdrawing electron density from the pyrazole ring and, consequently, from the N1-attached chloromethyl group, it increases the electrophilicity of the methylene carbon. This makes the carbon more susceptible to attack by nucleophiles, favoring a bimolecular nucleophilic substitution (SN2) mechanism.[2][4]
Q4: What are the expected primary degradation products under acidic and basic hydrolysis?
A4: The primary degradation product under both acidic and basic hydrolysis is expected to be 1-(hydroxymethyl)-3-nitro-1H-pyrazole . This results from the nucleophilic substitution of the chloride ion by either a water molecule (acidic conditions) or a hydroxide ion (basic conditions).
Q5: Is there a risk of the nitro group being reduced during these degradation studies?
A5: Under standard acidic or basic hydrolysis conditions, the nitro group is unlikely to be reduced. Reduction of a nitro group typically requires the presence of a reducing agent (e.g., metals like tin or iron in acidic media, or catalytic hydrogenation).[5] However, if your experimental setup inadvertently contains reductive components, or if you are performing other stress tests like photolysis, the potential for nitro reduction to an amino group (forming 1-(chloromethyl)-1H-pyrazol-3-amine) should be considered.
Troubleshooting Guide
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Problem 1: No degradation is observed under initial stress conditions.
| Potential Cause | Troubleshooting Steps & Rationale |
| Insufficiently harsh conditions | Nitropyrazoles are known for their stability.[6] Your initial conditions (e.g., room temperature, low acid/base concentration) may not be sufficient to induce degradation. Solution: Gradually increase the temperature (e.g., in 10-20 °C increments) and/or the concentration of the acid or base. A good starting point for forced degradation is often 0.1 M HCl or NaOH at 60-80 °C. |
| Low solubility of the compound | If the compound is not fully dissolved in the stress medium, the degradation rate will be limited by the dissolution rate, leading to an underestimation of its lability. Solution: Ensure complete dissolution of your compound. You may need to use a co-solvent (e.g., acetonitrile or methanol) that is stable under the stress conditions. Be mindful that the co-solvent can influence the reaction rate. |
Problem 2: Multiple unexpected peaks are observed in the chromatogram.
| Potential Cause | Troubleshooting Steps & Rationale |
| Secondary degradation | Under more forceful conditions, the primary degradation product, 1-(hydroxymethyl)-3-nitro-1H-pyrazole, may undergo further reactions such as oxidation or polymerization. Solution: Analyze samples at multiple time points to track the appearance and disappearance of peaks. This will help you establish the degradation pathway and distinguish primary from secondary degradation products. |
| Reaction with co-solvent or buffer | The co-solvent or buffer components might react with the parent compound or its degradation products. For example, if methanol is used as a co-solvent, you might observe the formation of 1-(methoxymethyl)-3-nitro-1H-pyrazole via nucleophilic substitution. Solution: Run control experiments with the co-solvent and buffer alone under the stress conditions to identify any potential artifacts. |
| Sample preparation artifacts | The process of neutralizing your acidic or basic samples before injection can sometimes lead to the formation of artifacts. Solution: Analyze a sample immediately after neutralization and compare it with a sample analyzed after a delay to check for time-dependent artifact formation. |
| Mass spectrometry in-source fragmentation | Some compounds can be unstable in the mass spectrometer's ion source, leading to fragmentation that might be mistaken for degradation products. Solution: Vary the ion source parameters (e.g., cone voltage) to see if the relative abundance of the suspected artifact changes. A true degradation product should be present in the sample before it enters the ion source. |
Problem 3: Poor peak shape or retention time shifts in HPLC analysis.
| Potential Cause | Troubleshooting Steps & Rationale |
| Interaction with column hardware | The nitro and pyrazole functionalities can interact with metal surfaces in the HPLC system, leading to peak tailing. Solution: Use a column with a PEEK-lined or other metal-free hardware. |
| Unsuitable mobile phase pH | The pyrazole ring has a basic nitrogen atom (N2). If the mobile phase pH is close to the pKa of the protonated pyrazole, you can get peak splitting or broadening. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and its degradation products. For these compounds, a mobile phase with a slightly acidic pH (e.g., 3-4) is often a good starting point. |
| Strong retention of polar degradation products | The primary degradation product, 1-(hydroxymethyl)-3-nitro-1H-pyrazole, is more polar than the parent compound and may be strongly retained or exhibit poor peak shape on a standard C18 column. Solution: Consider using a polar-embedded or polar-endcapped reversed-phase column. Alternatively, a hydrophilic interaction liquid chromatography (HILIC) column may be suitable for separating highly polar compounds. |
Proposed Degradation Pathways & Mechanisms
Based on fundamental organic chemistry principles and the known reactivity of related compounds, we propose the following degradation pathways for this compound.
Acidic Conditions
Under acidic conditions, the degradation is expected to proceed via an SN2 mechanism .
Caption: Proposed SN2 degradation pathway under acidic conditions.
Causality and Rationale:
-
Protonation of the Pyrazole Ring: The first step is the protonation of the pyridine-like nitrogen (N2) of the pyrazole ring by the hydronium ion (H₃O⁺) present in the acidic solution.[7] This protonation further enhances the electron-withdrawing effect of the pyrazole ring.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic methylene carbon of the chloromethyl group from the backside. This is a concerted step where the C-O bond begins to form as the C-Cl bond begins to break. An SN1 mechanism is disfavored because the resulting primary carbocation would be severely destabilized by the adjacent, positively charged (or strongly electron-withdrawing) nitropyrazole ring.[8]
-
Chloride Departure: The chloride ion is displaced, and a protonated hydroxymethyl intermediate is formed.
-
Deprotonation: A water molecule removes a proton from the oxonium ion to yield the final product, 1-(hydroxymethyl)-3-nitro-1H-pyrazole, and regenerates the hydronium ion catalyst.
Basic Conditions
Under basic conditions, the degradation also proceeds via an SN2 mechanism , but with a stronger nucleophile.
Caption: Proposed SN2 degradation pathway under basic conditions.
Causality and Rationale:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) is a strong nucleophile and directly attacks the electrophilic methylene carbon of the chloromethyl group in a single, concerted step.[9]
-
Transition State: A pentacoordinate transition state is formed where the hydroxide ion is forming a bond to the carbon, and the chloride ion is simultaneously breaking its bond.
-
Chloride Departure: The chloride ion is expelled as the leaving group, resulting in the formation of 1-(hydroxymethyl)-3-nitro-1H-pyrazole.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific equipment and safety protocols of your laboratory.
Protocol 1: Forced Degradation Study
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile (ACN).
-
Stress Conditions:
-
Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound. Incubate the solution at 60 °C.
-
Basic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the compound. Incubate the solution at 60 °C.
-
-
Time Points: Withdraw aliquots of the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching and Neutralization:
-
Immediately cool the withdrawn aliquots to stop the degradation reaction.
-
For acidic samples, neutralize with an equivalent amount of NaOH.
-
For basic samples, neutralize with an equivalent amount of HCl.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
Protocol 2: HPLC-UV/MS Method for Analysis
This is a starting point for method development. The method will need to be optimized for your specific system and to achieve adequate separation.
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm |
| MS Detection | ESI+, Full Scan (m/z 50-500) |
References
- Bentham Science Publishers. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
- Elguero, J., Goya, P., & Jagerovic, N. (2002). The Tautomerism of Heterocycles: Aromaticity and Other Determining Factors. In Advances in Heterocyclic Chemistry (Vol. 81, pp. 1-93). Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles (review).
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- L.S.College, Muzaffarpur. (n.d.). mechanism of Hydrolysis reaction.
- National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
- SlideShare. (n.d.). Pyrazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (n.d.). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates.
- ResearchGate. (n.d.). (PDF) Thermal Decomposition of Nitropyrazoles.
- ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
Sources
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Stabilizing 1-(chloromethyl)-3-nitro-1H-pyrazole
Welcome to the technical support center for 1-(chloromethyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Given the reactive nature of the chloromethyl and nitro functionalities on the pyrazole core, proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility.
This resource provides a comprehensive overview of potential stability issues, recommended storage protocols, and troubleshooting guides in a user-friendly question-and-answer format. Where definitive data for this compound is not publicly available, we have extrapolated from closely related chemical structures and authoritative sources on chemical stability. For mission-critical applications, we strongly recommend commissioning specific stability studies from a qualified contract research organization (CRO).
Part 1: Frequently Asked Questions (FAQs) about Stability and Storage
Q1: What are the primary functional groups that make this compound potentially unstable?
A1: The molecule's potential instability arises from two key functional groups:
-
1-(chloromethyl) group: This is a reactive alkyl halide. The carbon-chlorine bond is susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water, which would lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid.
-
3-nitro group: The nitro group is strongly electron-withdrawing, which can influence the overall electron density and reactivity of the pyrazole ring. Nitroaromatic compounds can also be susceptible to degradation under certain conditions, such as exposure to light or strong reducing agents.
Q2: What is the ideal temperature for long-term storage of this compound?
A2: For long-term stability, it is recommended to store this compound in a controlled, cold environment.[1] The following temperature ranges are suggested, with decreasing temperature generally offering better preservation:
| Storage Condition | Temperature Range | Rationale |
| Recommended | -20°C or below (Frozen) | Minimizes the rates of all potential degradation reactions, including hydrolysis and thermal decomposition.[1] |
| Acceptable (Short-term) | 2-8°C (Refrigerated) | Significantly slows down degradation compared to room temperature.[1] Suitable for material that will be used within a few weeks. |
| Not Recommended | 15-25°C (Room temperature) | Increases the risk of gradual degradation over time, especially if moisture is present.[1] |
Q3: How should I protect this compound from atmospheric moisture?
A3: Protecting the compound from moisture is critical to prevent hydrolysis of the chloromethyl group. The following measures are essential:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen. This displaces moisture-laden air from the container.
-
Desiccants: Place the primary container inside a secondary container, such as a desiccator, with a suitable desiccant (e.g., silica gel, calcium sulfate).
-
Proper Sealing: Ensure the container is tightly sealed with a high-quality cap and, if possible, further sealed with paraffin film.
Q4: Is this compound sensitive to light?
-
Amber Vials: Store the compound in amber glass vials or other opaque containers to protect it from UV and visible light.[1]
-
Dark Storage: Keep the containers in a dark location, such as a light-proof cabinet or box.
Q5: What are the signs of degradation I should look for?
A5: Degradation of this compound may manifest in several ways:
-
Physical Changes: A change in color (e.g., yellowing or darkening), caking of the solid, or the appearance of a liquid phase could indicate degradation.
-
Analytical Changes: When analyzed by techniques such as HPLC or GC-MS, the appearance of new peaks or a decrease in the area of the main peak is a clear indicator of degradation.
Part 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent results in biological assays or chemical reactions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of the compound | 1. Perform a purity check of your stock of this compound using a suitable analytical method (e.g., HPLC-UV, GC-MS, or NMR).2. Compare the results to the Certificate of Analysis (CoA) or to data from a freshly opened vial.3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. | The presence of impurities or degradation products can interfere with your experiment, leading to off-target effects or altered reaction kinetics. |
| Improperly prepared stock solutions | 1. Ensure that the solvent used to prepare the stock solution is anhydrous and compatible with the compound.2. Prepare fresh stock solutions for each experiment, if possible.3. Store stock solutions at -20°C or below and use them within a validated timeframe. | Solvents containing even small amounts of water can cause hydrolysis of the chloromethyl group. |
Issue 2: The solid material appears discolored or has a different consistency than expected.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exposure to light, heat, or moisture | 1. Review your storage conditions against the recommendations in the FAQ section.2. If the material has been improperly stored, it is best to assume it has degraded and obtain a fresh sample.3. Implement a strict storage protocol for all new batches of the compound. | Physical changes are often a macroscopic manifestation of chemical degradation. |
| Presence of impurities from synthesis | 1. If the discoloration is present in a newly received batch, contact the supplier for a replacement and a new CoA.2. Consider purifying the material if a higher purity grade is not available. | Incomplete reaction or purification during synthesis can leave residual reagents or by-products. |
Part 3: Experimental Protocols
For labs that need to perform their own quality control, the following are generalized protocols. For regulatory submissions, these methods must be fully validated.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL with the mobile phase.
-
-
HPLC Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
To understand the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its decomposition.[2][3]
-
Prepare Solutions: Prepare solutions of the compound (e.g., 100 µg/mL) in:
-
0.1 M HCl (acidic hydrolysis)
-
0.1 M NaOH (basic hydrolysis)
-
3% Hydrogen Peroxide (oxidative degradation)
-
Water (neutral hydrolysis)
-
-
Stress Conditions:
-
Hydrolytic: Incubate the acidic, basic, and neutral solutions at 60°C for 24 hours.
-
Oxidative: Incubate the hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic: Expose a solution of the compound to a calibrated light source (e.g., ICH Q1B compliant photostability chamber) for a defined period.
-
-
Analysis:
-
Analyze all stressed samples by the developed HPLC method.
-
Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
-
Part 4: Visualization of Key Concepts
Potential Degradation Pathway
The following diagram illustrates the likely primary degradation pathway for this compound via hydrolysis.
Caption: Hydrolysis of the chloromethyl group.
Recommended Storage Workflow
This workflow outlines the best practices for receiving and storing this compound.
Caption: Recommended workflow for sample handling and storage.
Part 5: Commissioning a Stability Study
For projects requiring a high degree of certainty regarding the stability of this compound, it is advisable to engage a Contract Research Organization (CRO) specializing in analytical and stability testing.[4][5][6]
Key Services to Request from a CRO:
-
ICH-Compliant Stability Studies: Request a full stability study according to ICH Q1A(R2) guidelines.[2] This will provide data on the compound's stability under various temperature and humidity conditions over time.
-
Forced Degradation Studies: A comprehensive forced degradation study will identify the likely degradation products and pathways.[2][3] This is crucial for developing stability-indicating analytical methods.
-
Analytical Method Development and Validation: A validated, stability-indicating analytical method (typically HPLC-based) is essential for accurately quantifying the compound and its degradation products.[4][5]
References
-
SK pharmteco. Small Molecule Analysis & Testing Services. Available from: [Link]
-
Biodextris. Analytical Services - Quality Testing & Validation. Available from: [Link]
-
Life Science Leader. Small Molecule Analytical Testing Services. (2025-09-23). Available from: [Link]
-
Cambrex Corporation. Analytical Services | CDMO. Available from: [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Testing Service. (2025-11-26). Available from: [Link]
-
BioPharmGuy. Contract Research - Stability/Compatibility Testing - Worldwide. Available from: [Link]
-
Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]
-
SGS PSI - Polymer Solutions. Contract Lab Services. Available from: [Link]
-
Wyatt Technology. Contract Labs | Waters. Available from: [Link]
-
FILAB. Forced degradation study in laboratory. Available from: [Link]
-
Symeres. Drug development CRO services. Available from: [Link]
-
Sannova. Analytical Pharmaceutical Stability Testing. Available from: [Link]
-
Pharmaron. CRO Laboratory Testing Services. Available from: [Link]
-
SK pharmteco. Analytical Testing Services. Available from: [Link]
-
LookChem. 3-(Chloromethyl)-1-methyl-1H-pyrazole. Available from: [Link]
Sources
- 1. Analytical Services - Drug Delivery | Small Molecule Pharmaceuticals | Merck [merckmillipore.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. Analytical Services - Quality Testing & Validation [biodextris.com]
- 6. Analytical Services | CDMO | Cambrex [cambrex.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Nitropyrazoles
Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of nitropyrazoles.
Introduction
Nitropyrazoles are a class of heterocyclic compounds that are pivotal in pharmaceutical research and development. Their unique chemical structure, which includes a pyrazole ring and a nitro group, presents specific challenges in chromatographic analysis. The presence of basic nitrogen atoms in the pyrazole ring often leads to undesirable secondary interactions with the stationary phase, resulting in asymmetrical peak shapes, most notably, peak tailing.
Peak tailing not only compromises the aesthetic quality of a chromatogram but also significantly impacts the accuracy and precision of quantification by making peak integration difficult and unreliable.[1][2] This guide will walk you through the common causes of this issue and provide a systematic approach to troubleshooting and method optimization.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[3] In an ideal chromatogram, peaks are symmetrical and exhibit a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[3]
This distortion is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As) . A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, although a value up to 1.5 may be acceptable for some assays.[4]
Q2: Why are nitropyrazoles particularly prone to peak tailing in RP-HPLC?
The propensity of nitropyrazoles to exhibit peak tailing in RP-HPLC stems from their chemical structure. The basic nitrogen atoms in the pyrazole ring can become protonated, carrying a positive charge.[5] This leads to strong secondary interactions with the stationary phase, which are separate from the desired hydrophobic interactions. The primary causes are:
-
Silanol Interactions: Silica-based C18 columns, the workhorses of RP-HPLC, have residual, unreacted silanol groups (Si-OH) on their surface.[2][6] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[7][8] The positively charged nitropyrazole molecules can then interact with these negatively charged silanol sites through ion-exchange mechanisms, causing a secondary retention mechanism that leads to peak tailing.[4][5][8]
-
Metal Chelation: Trace metal impurities, such as iron or aluminum, can be present in the silica matrix of the stationary phase or can leach from stainless steel components of the HPLC system like frits and tubing.[1][9][10] Nitropyrazoles, with their electron-donating nitrogen atoms, can act as chelating agents, interacting with these metal ions.[11] This additional interaction can cause significant peak tailing.[1][11]
Troubleshooting and Optimization Workflow
A systematic approach is crucial for effectively diagnosing and resolving peak tailing. The following workflow will guide you through the process of identifying the root cause and implementing the appropriate corrective actions.
Caption: A step-by-step workflow for troubleshooting nitropyrazole peak tailing.
Detailed Troubleshooting Steps
Q3: How does mobile phase pH affect peak tailing for nitropyrazoles, and how can I optimize it?
Mobile phase pH is one of the most critical factors influencing the peak shape of ionizable compounds like nitropyrazoles.
The Mechanism: As discussed, the interaction between protonated basic nitropyrazoles and ionized silanol groups is a primary cause of tailing. By lowering the mobile phase pH, you can suppress the ionization of the silanol groups.[4][12] At a pH of around 2.5 to 3.0, most silanol groups will be in their neutral, protonated form (Si-OH), which significantly reduces the unwanted ionic interactions with the positively charged analyte molecules.[1][13] While the nitropyrazole will be fully protonated at this low pH, the absence of ionized silanols prevents the tailing-inducing secondary retention.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for your nitropyrazole analyte (Asymmetry Factor ≤ 1.2).
Procedure:
-
Initial Analysis: Perform an injection using your current method and record the asymmetry factor of the nitropyrazole peak.
-
Prepare Buffers: Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 4.0, 3.5, 3.0, and 2.5). A 10-20 mM phosphate or formate buffer is a good starting point.[12]
-
Systematic pH Reduction:
-
Equilibrate the column with the mobile phase containing the pH 4.0 buffer.
-
Inject your sample and record the asymmetry factor.
-
Repeat the process, sequentially lowering the pH to 3.5, 3.0, and 2.5. Ensure the column is thoroughly equilibrated at each new pH level.
-
-
Data Analysis: Compare the chromatograms and the asymmetry factors at each pH. You should observe a significant improvement in peak shape as the pH is lowered.
Data Summary Table: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Buffer System (20 mM) | Representative Asymmetry Factor (As) | Observations |
| 7.0 | Phosphate | 2.4 | Severe tailing |
| 4.0 | Formate | 1.8 | Moderate tailing |
| 3.0 | Formate | 1.3 | Minor tailing |
| 2.5 | Phosphate | 1.1 | Symmetrical peak |
Note: This data is representative and illustrates the general principle. Actual values may vary based on the specific nitropyrazole, column, and system conditions.
Q4: My peak is still tailing even at low pH. What should I look at next?
If optimizing the mobile phase pH does not completely resolve the peak tailing, the issue likely lies with the column itself.
Column Choice and Condition:
-
Silica Type: Older HPLC columns are often based on "Type A" silica, which has a higher metal content and more acidic, active silanol groups.[12] Modern columns use high-purity, "Type B" silica with significantly lower metal contamination and less silanol activity, leading to much-improved peak shapes for basic compounds.[13]
-
End-capping: Most modern columns are "end-capped," a process where residual silanol groups are chemically reacted to make them less polar and less likely to interact with analytes.[4][6] If you are using an older or non-end-capped column, switching to a modern, fully end-capped column is highly recommended.
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, especially if used outside its recommended pH range. This can expose more active silanol sites and lead to peak tailing.[14]
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing. Always consult the column manufacturer's care and use guide before performing any cleaning procedures.
Procedure (for a standard 4.6 x 150 mm C18 column):
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.
-
Organic Wash (for non-polar contaminants): Flush with 100% Acetonitrile for 30 minutes.
-
Strong Solvent Wash: For very strongly retained contaminants, flush with 100% Isopropanol for 30 minutes.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Re-equilibrate and Test: Reconnect the column to the detector, equilibrate thoroughly with your mobile phase, and inject a standard to check for improved peak shape.
If cleaning does not resolve the issue, the column may be permanently damaged, and replacement is the best course of action.
Q5: Could metal chelation be the cause of my peak tailing, and how can I address it?
Yes, if your nitropyrazole has a structure that is susceptible to chelation, interactions with metal ions in your HPLC system can be a significant source of peak tailing.[1][11]
The Mechanism: Metal ions can act as Lewis acids and form coordination complexes with the electron-donating groups on your analyte.[10] This creates a strong, secondary retention mechanism that results in broad, tailing peaks. These metal ions can originate from the stainless steel in your pump, injector, and tubing, or from the column's frit and silica packing material itself.[11][15]
Solutions for Metal Chelation:
-
Use High-Purity Columns: As mentioned, modern Type B silica columns have very low trace metal content and are less prone to these issues.[1]
-
Use a Biocompatible or PEEK-Lined System: If metal chelation is a persistent problem, consider using an HPLC system with PEEK (polyether ether ketone) or other metal-free components in the flow path.
-
Add a Competing Chelating Agent: A simple and effective solution is to add a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase.
Protocol 3: Mitigating Metal Chelation with a Mobile Phase Additive
Objective: To reduce peak tailing caused by metal chelation by adding a sacrificial chelating agent to the mobile phase.
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of EDTA in the aqueous portion of your mobile phase.
-
Modify Mobile Phase: Add a small aliquot of the EDTA stock solution to your mobile phase to achieve a final concentration of 0.1-0.5 mM.
-
Equilibrate and Analyze: Equilibrate the column with the EDTA-containing mobile phase for at least 30-60 minutes to ensure all active metal sites are passivated.
-
Inject Sample: Inject your nitropyrazole standard and compare the peak shape to the analysis without EDTA. The EDTA will preferentially chelate with the active metal sites, preventing them from interacting with your analyte and thereby improving peak symmetry.[1]
Q6: What other system or method parameters should I consider?
While chemical interactions are the most common cause of peak tailing for nitropyrazoles, it's important not to overlook other potential factors.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing, especially for early-eluting peaks.[16] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to avoid dead volume.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2] If you suspect this is the case, try reducing the injection volume or diluting your sample.
-
Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If you use a solvent that is much stronger (less polar in RP-HPLC) than your mobile phase, it can cause peak distortion.
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Solution |
| Secondary Silanol Interactions | Interaction of protonated nitropyrazole with ionized silanol groups on the silica surface. | Adjust mobile phase pH to 2.5-3.0 to suppress silanol ionization.[4][12][13] |
| Column-Related Problems | Use of older "Type A" silica, poor end-capping, or column contamination. | Use a modern, high-purity "Type B" silica, fully end-capped column .[1][13] If needed, perform a column cleaning procedure or replace the column. |
| Metal Chelation | Interaction of the nitropyrazole with trace metal impurities in the system or column. | Add a competing chelating agent (e.g., 0.1-0.5 mM EDTA) to the mobile phase.[1] Consider using a biocompatible (PEEK) system if the problem persists. |
| System and Method Issues | Excessive extra-column volume, sample overload, or incompatible sample solvent. | Minimize tubing length and ID , reduce sample concentration/injection volume, and dissolve the sample in the mobile phase.[2][16] |
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues, leading to more accurate, reliable, and robust HPLC analysis of nitropyrazoles.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
- Peak Tailing in HPLC - Element Lab Solutions.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC Intern
- HPLC Troubleshooting Guide - [Source not specified, general troubleshooting guide].
- What are common causes of peak tailing when running a reverse-phase LC column?
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- What is "silanol activity" when a column is described as having low or high silanol activity?
- The Theory of HPLC Column Chemistry - [Source not specified, general theory guide].
- HPLC Troubleshooting Guide - SCION Instruments.
- Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC - Benchchem.
- Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC Intern
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
- Common Causes Of Peak Tailing in Chrom
- Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek.
- Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chel
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. [Link]
-
Steps for HPLC Method Development - Pharmaguideline. [Link]
-
A review on method development by hplc - SciSpace. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. [Link]
-
Various Criteria in Development & Validation of HPLC Analytical Methods: -Review - Impactfactor. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. researchgate.net [researchgate.net]
- 11. silcotek.com [silcotek.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Scaling up the synthesis of 1-(chloromethyl)-3-nitro-1H-pyrazole from lab to pilot plant
Technical Support Center: Scaling the Synthesis of 1-(Chloromethyl)-3-nitro-1H-pyrazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide you with in-depth, field-proven insights for transitioning this synthesis from the laboratory bench to a pilot plant scale. We will address common challenges, provide detailed protocols, and answer frequently asked questions, ensuring your scale-up process is efficient, safe, and successful.
The synthesis of this key heterocyclic intermediate involves potent reagents and energetic reactions that require careful management. This document is structured to provide not just procedural steps, but the fundamental causality behind them, empowering you to make informed decisions during process development.
Synthesis Overview
The most reliable and scalable synthesis of this compound is a three-step process starting from 1H-pyrazole. This route offers clear intermediate checkpoints and avoids the ambiguous regioselectivity of direct chloromethylation on the nitrated pyrazole.
-
Nitration: 1H-Pyrazole is nitrated to form 3(5)-nitro-1H-pyrazole. This reaction is highly exothermic and regioselectivity can be a challenge.
-
Hydroxymethylation: 3-nitro-1H-pyrazole reacts with formaldehyde to yield (3-nitro-1H-pyrazol-1-yl)methanol. This step introduces the required CH₂OH group at the N1 position.
-
Chlorination: The intermediate alcohol is converted to the final product using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This step is sensitive to moisture and generates corrosive byproducts.
Pilot Plant Synthetic Protocol (Basis: 1.0 kg 3-nitro-1H-pyrazole)
This protocol is a self-validating system, incorporating in-process controls (IPCs) at each critical juncture to ensure reaction completion and quality before proceeding.
Part 1: Synthesis of (3-nitro-1H-pyrazol-1-yl)methanol
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
pH probe.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale & Notes |
|---|---|---|---|---|
| 3-nitro-1H-pyrazole | 113.08 | 1.00 kg | 8.84 mol | Starting material. Ensure >98% purity. |
| Formaldehyde (37% aq. soln.) | 30.03 | 0.80 kg (2.16 L) | 9.72 mol | 1.1 equivalents. A slight excess drives the reaction to completion. |
| Deionized Water | 18.02 | 5.0 L | - | Solvent. |
| Sodium Hydroxide (50% aq. soln.)| 40.00 | As needed | - | For pH adjustment. |
Procedure:
-
Reactor Setup: Charge the 20 L reactor with 3-nitro-1H-pyrazole (1.00 kg) and deionized water (5.0 L). Begin stirring at 150 RPM to form a slurry.
-
pH Adjustment: Cool the slurry to 15-20°C. Slowly add 50% sodium hydroxide solution dropwise to adjust the pH to 8.0-8.5. This deprotonates the pyrazole, activating it for nucleophilic attack.
-
Reagent Addition: Once the pH is stable, add the 37% formaldehyde solution (0.80 kg) via the addition funnel over 30-45 minutes. Maintain the internal temperature below 25°C using the jacket cooling. An exotherm will be observed.
-
Reaction: Hold the reaction mixture at 20-25°C for 2-3 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Analyze by HPLC to confirm the consumption of 3-nitro-1H-pyrazole (<2% remaining).
-
Work-up: Once the reaction is complete, cool the mixture to 0-5°C. The product, (3-nitro-1H-pyrazol-1-yl)methanol, will precipitate.
-
Isolation: Filter the solid product. Wash the filter cake with cold (0-5°C) deionized water (2 x 1 L).
-
Drying: Dry the product under vacuum at 40-45°C until constant weight is achieved. Expected yield: 1.10-1.20 kg (87-94%).
Part 2: Synthesis of this compound
Equipment:
-
20 L jacketed glass reactor (fully dried) with overhead stirring, temperature probe, addition funnel, and gas outlet connected to a caustic scrubber.
-
Heating/cooling circulator.
-
Caustic scrubber (containing NaOH solution) to neutralize HCl and SO₂ gases.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale & Notes |
|---|---|---|---|---|
| (3-nitro-1H-pyrazol-1-yl)methanol | 143.10 | 1.15 kg | 8.04 mol | Intermediate from Part 1. Must be thoroughly dried (<0.1% water). |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.05 kg (0.64 L) | 8.84 mol | 1.1 equivalents. Highly corrosive and moisture-sensitive.[1] |
| Dichloromethane (DCM) | 84.93 | 6.0 L | - | Anhydrous solvent. |
Procedure:
-
Reactor Setup & Inerting: Ensure the reactor and all glassware are scrupulously dry. Charge the reactor with (3-nitro-1H-pyrazol-1-yl)methanol (1.15 kg) and anhydrous dichloromethane (6.0 L). Begin stirring and purge the reactor headspace with nitrogen.
-
Cooling: Cool the slurry to 0-5°C.
-
Reagent Addition: Add thionyl chloride (1.05 kg) dropwise via the addition funnel over 60-90 minutes. CAUTION: The reaction is exothermic and releases large volumes of HCl and SO₂ gas.[1] Ensure the scrubber is operating efficiently and maintain the internal temperature below 10°C. The mechanism involves conversion of the alcohol to a chlorosulfite intermediate, which is then attacked by the chloride ion.[2][3]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for 3-4 hours. The slurry should become a clear solution.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting alcohol is completely consumed.
-
Work-up & Quench: Once complete, cool the reaction mixture back to 0-5°C. Slowly and carefully quench the reaction by adding it to a separate vessel containing ice-cold water (10 L). This will hydrolyze any remaining thionyl chloride. Perform this in a well-ventilated area.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 L) to neutralize residual acid, followed by brine (1 x 3 L).
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow solid or oil.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.[4] Expected yield: 1.12-1.23 kg (86-94%).
Process Workflow Diagram
Caption: Pilot-scale workflow for the synthesis of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Part 1: Hydroxymethylation | ||
| Reaction is sluggish or stalls (IPC fails). | 1. Incorrect pH: The pyrazole nitrogen is not sufficiently nucleophilic if the pH is too low. 2. Low Temperature: Reaction kinetics are too slow. 3. Poor quality formaldehyde. | 1. Re-check and adjust pH to 8.0-8.5. Ensure the pH probe is calibrated. 2. Allow the reaction to proceed at the higher end of the range (25°C). Do not exceed 30°C to avoid side reactions. 3. Use fresh, stabilized formaldehyde. Older solutions can polymerize to paraformaldehyde. |
| Product yield is low after precipitation. | 1. Product is water-soluble: Excessive washing or washing with warm water can dissolve the product. 2. Incomplete precipitation: The mixture was not cooled sufficiently or for long enough. | 1. Use minimal volumes of ice-cold (0-5°C) water for washing the filter cake. 2. Ensure the mixture is held at 0-5°C for at least 1 hour before filtration to maximize crystal growth. |
| Part 2: Chlorination | ||
| Reaction turns dark brown/black. | 1. Moisture Contamination: Thionyl chloride reacts violently with water, which can catalyze decomposition.[5] 2. Temperature Excursion: Localized overheating during SOCl₂ addition can cause decomposition of the starting material or product. | 1. Ensure the starting alcohol is completely dry (<0.1% water by KF titration). Use anhydrous grade solvent. 2. Improve cooling efficiency. Slow down the addition rate of SOCl₂. Ensure good agitation to dissipate heat. |
| Low yield of chlorinated product. | 1. Incomplete reaction. 2. Hydrolysis of product: The chloromethyl group is reactive and can hydrolyze back to the alcohol during aqueous work-up, especially if the pH becomes basic. 3. Dimerization side reaction: In some cases, thionyl chloride can promote dimerization of pyrazole derivatives.[6] | 1. Extend the reaction time at room temperature and confirm completion with IPC. 2. Perform the aqueous work-up quickly and at low temperatures. Avoid strongly basic conditions during the wash steps. 3. Maintain dilute conditions and controlled temperature to disfavor bimolecular side reactions. |
| Product is a persistent oil, fails to crystallize. | 1. Residual Solvent: Trapped DCM or other solvents can inhibit crystallization. 2. Impurities: Presence of unreacted starting material or side products. | 1. Ensure complete removal of solvent under high vacuum. Consider co-evaporation with a solvent the product is sparingly soluble in (e.g., hexanes). 2. Attempt purification via column chromatography on a small sample to identify a suitable solvent system for recrystallization or for the main batch if necessary. Seeding with a previously obtained crystal can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for this process at a pilot scale? A: There are three primary hazards. First, the nitration step (to prepare the starting material) is highly exothermic and can lead to a runaway reaction if not properly controlled.[7] Second, thionyl chloride is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl and SO₂ gas.[1] A robust gas scrubbing system is mandatory. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[1] Third, proper quenching procedures are vital. Adding water to excess thionyl chloride is extremely dangerous; the reaction mixture must always be added slowly to the quenching medium (ice-water).
Q2: Why use a three-step process instead of a more direct route? A: A multi-step synthesis provides superior control over regioselectivity and reduces the formation of difficult-to-separate isomers. Direct nitration of 1-(chloromethyl)-1H-pyrazole is problematic as the chloromethyl group may not be stable to strong nitrating conditions. Conversely, direct chloromethylation of 3-nitro-1H-pyrazole can lead to substitution at different positions or the formation of diarylmethane-type byproducts, complicating purification, especially at scale.[8] The presented route builds the molecule logically, with clear purification points for intermediates, which is a cornerstone of robust process chemistry.
Q3: What are the key parameters to monitor for a successful scale-up? A: The most critical parameter is temperature control . Both the hydroxymethylation and chlorination steps are exothermic. On a pilot scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in lab glassware. Therefore, controlled addition rates and efficient reactor cooling are paramount. Other key parameters include agitation rate (to ensure homogeneity and prevent localized hot spots), pH control in the first step, and strict moisture control in the final step.
Q4: What analytical methods are recommended for quality control of the final product? A: A comprehensive quality control panel should include:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.
-
HPLC: To determine purity (typically >98-99% for pharmaceutical applications).
-
GC-MS: To detect and identify any volatile impurities or residual solvents.
-
Karl Fischer Titration: To determine the water content, which is critical for the stability of the final product.
-
Melting Point: As a quick indicator of purity.
Q5: Can alternative chlorinating agents be used instead of thionyl chloride? A: Yes, agents like oxalyl chloride or phosphorus oxychloride (POCl₃) can also be used. However, thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gases, which can simplify product isolation. Each agent has its own reactivity profile and safety considerations. For example, using formaldehyde and HCl (the Blanc chloromethylation) on the pyrazole ring is generally avoided due to the risk of forming highly carcinogenic bis(chloromethyl) ether. Any change in reagents would require a complete re-optimization and safety assessment of the process.
References
Sources
- 1. nj.gov [nj.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(chloromethyl)-3-nitro-1H-pyrazole and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Alkylating Agents in Scientific Research
Alkylating agents are indispensable tools in the fields of chemical biology and drug development. These electrophilic molecules introduce alkyl groups into nucleophilic sites on biomolecules, thereby modifying their structure and function. In medicine, they form the basis of many chemotherapeutic regimens by targeting the DNA of rapidly proliferating cancer cells, leading to cytotoxicity.[1] The efficacy and specificity of an alkylating agent are dictated by its inherent reactivity, which is a function of its chemical structure and the reaction mechanism it follows, primarily the SN1 and SN2 pathways.[1][2] This guide provides a comparative analysis of the reactivity of 1-(chloromethyl)-3-nitro-1H-pyrazole against other commonly used alkylating agents, offering insights into its potential applications and the experimental frameworks for its evaluation.
Understanding Alkylating Agent Reactivity: The SN2 Mechanism and Influencing Factors
The reactivity of many alkylating agents, particularly primary halides like this compound and benzyl chloride, is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This is a single-step concerted process where a nucleophile attacks the electrophilic carbon center, concurrently displacing the leaving group. The rate of an SN2 reaction is sensitive to several factors:
-
Steric Hindrance: Less sterically hindered electrophilic centers are more accessible to nucleophiles, leading to faster reaction rates.
-
Nature of the Leaving Group: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.
-
Electronic Effects of Substituents: Electron-withdrawing groups attached to the carbon backbone can stabilize the transition state of an SN2 reaction, thereby increasing the reaction rate. Conversely, electron-donating groups can destabilize the transition state and decrease the rate.[3][4]
Comparative Reactivity Analysis
The Benzyl Chloride Family: A Reactivity Benchmark
Benzyl chloride and its derivatives are classic examples of SN2-reactive alkylating agents. The presence of the benzene ring allows for the systematic study of how electronic effects influence reactivity through the introduction of various substituents. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for this analysis, where 'k' is the rate constant for a substituted derivative, 'k₀' is the rate constant for the unsubstituted compound, 'σ' is the substituent constant (a measure of the electronic effect of the substituent), and 'ρ' is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).[5][6]
For SN2 reactions of substituted benzyl chlorides, electron-withdrawing groups (positive σ values) generally lead to an increase in the reaction rate, while electron-donating groups (negative σ values) decrease the rate.[3][4] This is because electron-withdrawing groups help to stabilize the partial negative charge that develops on the leaving group in the transition state.
Predicting the Reactivity of this compound
The this compound molecule can be viewed as a benzyl chloride analogue where the phenyl ring is replaced by a 3-nitro-1H-pyrazole moiety. The pyrazole ring itself is an aromatic heterocycle, and the presence of a nitro group at the 3-position makes it a very strong electron-withdrawing system. This strong inductive and resonance electron-withdrawing effect is expected to significantly increase the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack.
Therefore, it is predicted that This compound is a more potent alkylating agent than unsubstituted benzyl chloride . Its reactivity is likely to be comparable to or even exceed that of benzyl chlorides bearing strong electron-withdrawing substituents, such as p-nitrobenzyl chloride.
Quantitative Comparison of Alkylating Agent Reactivity
To provide a tangible comparison, the following table summarizes the second-order rate constants for the SN2 reaction of various benzyl chloride derivatives with potassium iodide in acetone. This reaction is a standard method for assessing the relative reactivity of alkylating agents.[7][8]
| Alkylating Agent | Substituent | Second-Order Rate Constant (k) at 23-25°C (M⁻¹s⁻¹) | Relative Reactivity (k/kbenzyl chloride) |
| Benzyl Chloride | -H | 1.5 x 10⁻³[7] | 1.0 |
| p-Methylbenzyl Chloride | -CH₃ | Slower than benzyl chloride | < 1.0 |
| p-Nitrobenzyl Chloride | -NO₂ | Faster than benzyl chloride | > 1.0 |
| This compound | - | Predicted to be > 1.5 x 10⁻³ | Predicted to be > 1.0 |
Note: The exact rate constant for p-methylbenzyl chloride and p-nitrobenzyl chloride under these specific conditions was not found in the search results, but their relative reactivities are well-established principles of physical organic chemistry.[3][4]
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity of this compound, a comparative kinetic study can be performed. The following protocol outlines a method for determining the second-order rate constants for the reaction of various alkylating agents with a model nucleophile, such as iodide, using ¹H NMR spectroscopy to monitor the reaction progress.
Objective:
To determine and compare the second-order rate constants for the reaction of this compound, benzyl chloride, and p-nitrobenzyl chloride with potassium iodide in acetone-d₆.
Materials:
-
This compound
-
Benzyl chloride
-
p-Nitrobenzyl chloride
-
Potassium iodide (KI)
-
Acetone-d₆ (99.9 atom % D)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Constant temperature bath or NMR spectrometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of each alkylating agent (this compound, benzyl chloride, and p-nitrobenzyl chloride) in acetone-d₆.
-
Prepare a 0.02 M solution of potassium iodide in acetone-d₆.
-
-
Reaction Setup:
-
In an NMR tube, combine 0.5 mL of the 0.2 M alkylating agent stock solution with 0.5 mL of the 0.02 M potassium iodide stock solution. This will result in initial concentrations of 0.1 M for the alkylating agent and 0.01 M for potassium iodide, establishing pseudo-first-order conditions with respect to the nucleophile.
-
-
NMR Data Acquisition:
-
Immediately after mixing, place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 25°C).
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to capture the reaction progress adequately.
-
-
Data Analysis:
-
Identify the proton signals corresponding to the starting alkyl chloride and the product alkyl iodide. The chemical shifts of the methylene protons (-CH₂Cl and -CH₂I) are typically well-resolved and can be used for monitoring.
-
Integrate the signals of the starting material and product at each time point to determine their relative concentrations.
-
Plot the natural logarithm of the concentration of the alkylating agent versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [KI]₀, where [KI]₀ is the initial concentration of potassium iodide.
-
-
Comparison:
-
Compare the calculated second-order rate constants for this compound, benzyl chloride, and p-nitrobenzyl chloride to establish their relative reactivities.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the comparative kinetic analysis of alkylating agents.
Logical Framework for Reactivity Comparison
Caption: Logical relationship between electronic properties and predicted reactivity.
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is anticipated to be a highly reactive SN2 alkylating agent. The potent electron-withdrawing nature of the 3-nitro-1H-pyrazole moiety is expected to render the adjacent chloromethyl group significantly more electrophilic than that of benzyl chloride and likely comparable to or exceeding the reactivity of p-nitrobenzyl chloride. For researchers and drug development professionals, this heightened reactivity suggests that this compound could be a valuable tool for applications requiring efficient alkylation, such as in the synthesis of novel pharmaceutical compounds or as a potent probe in chemical biology. The provided experimental protocol offers a robust framework for the empirical determination of its reactivity, enabling its judicious application in research and development.
References
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Oxford Reference. Hammett equation. Oxford University Press. Accessed January 21, 2026. [Link]
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St. Paul's Cathedral Mission College. Nucleophilic Substitution Reactions SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. Accessed January 21, 2026. [Link]
- Joseph, J., & Nambiar, H. V. (2012). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 24(10), 4733-4736.
- Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the α carbon on the structure of the SN2 transition state. Canadian Journal of Chemistry, 60(20), 2500-2509.
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IUPAC. Swain–Scott equation. IUPAC Gold Book. Accessed January 21, 2026. [Link]
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Scribner. Swain Scott Equation. Scribd. Accessed January 21, 2026. [Link]
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Oncohema Key. Alkylating Agents. Oncohema Key. Accessed January 21, 2026. [Link]
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Wikipedia. Hammett equation. Wikipedia. Accessed January 21, 2026. [Link]
- Kula, K., Łapczuk-Krygier, A., & Jasiński, R. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8497.
- Hemminki, K., Falck, K., & Linnainmaa, K. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 3(4), 203-207.
- Kula, K., & Jasiński, R. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 28(3), 1338.
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PubChem. 1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. Accessed January 21, 2026. [Link]
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A Comparative Investigation into the In Vitro Cytotoxicity of 1-(Chloromethyl)-3-nitro-1H-pyrazole on Diverse Cancer Cell Lines
Abstract
In the relentless pursuit of novel and more effective chemotherapeutic agents, heterocyclic compounds, particularly pyrazole derivatives, have garnered significant attention for their broad spectrum of pharmacological activities.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the in vitro cytotoxic potential of a novel synthetic compound, 1-(chloromethyl)-3-nitro-1H-pyrazole, against a panel of well-characterized human cancer cell lines: HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma).[6][7][8][9][10][11][12] We present a comprehensive methodology, including the proposed synthesis of the target compound, detailed protocols for cytotoxicity assessment via the Sulforhodamine B (SRB) assay, and a comparative analysis against the established chemotherapeutic drug, Cisplatin.[13][14] Furthermore, we explore the plausible mechanistic pathways through which this compound may exert its cytotoxic effects, supported by a conceptual signaling pathway diagram. This guide is intended for researchers and professionals in drug discovery and oncology, offering a framework for the evaluation of novel pyrazole-based compounds as potential anticancer agents.
Introduction: The Rationale for Pyrazole-Based Drug Candidates
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3][15] The versatility of the pyrazole ring allows for substitutions that can modulate its pharmacological properties, leading to the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4] The introduction of a nitro group is a common strategy in drug design to enhance biological activity.[16][17][18][19][20] Nitro-containing compounds can act as bioreductive prodrugs, being selectively activated under the hypoxic conditions often found in solid tumors.[18][20] Additionally, the chloromethyl group can function as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules like DNA, potentially leading to cell cycle arrest and apoptosis.
This guide focuses on the hypothetical compound, this compound, designed to synergistically combine the therapeutic potential of the pyrazole core, the tumor-targeting aspect of the nitro group, and the cytotoxic capabilities of the alkylating chloromethyl moiety. We will outline a comprehensive approach to synthesize and evaluate its efficacy as a potential anticancer agent in a preclinical, in vitro setting.
Synthesis of this compound
The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the condensation of a β-diketone with a hydrazine derivative.[3] A plausible synthetic route for this compound is proposed as follows:
Step 1: Nitration of 1H-pyrazole. 1H-pyrazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 3-nitro-1H-pyrazole.
Step 2: N-alkylation. The resulting 3-nitro-1H-pyrazole is then subjected to N-alkylation using an appropriate chloromethylating agent, such as chloromethyl methyl ether or a related reagent, in the presence of a suitable base to afford the final product, this compound.
Comparative In Vitro Cytotoxicity Assessment
To evaluate the anticancer potential of this compound, a robust and reproducible in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a reliable colorimetric method for determining cell density, based on the measurement of cellular protein content.[13][21]
Experimental Workflow
The overall experimental workflow for the cytotoxicity assessment is depicted in the following diagram:
Caption: Experimental workflow for the SRB cytotoxicity assay.
Detailed Experimental Protocol
1. Cell Culture and Maintenance:
- Human cervical cancer (HeLa), human lung cancer (A549), and human breast cancer (MCF-7) cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- This compound and the positive control, Cisplatin, are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- Serial dilutions are prepared in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. SRB Assay Procedure:
- Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- The medium is replaced with fresh medium containing the various concentrations of the test compound and Cisplatin. A vehicle control (medium with DMSO) and a blank (medium only) are also included.
- The plates are incubated for 48 hours.
- After incubation, the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- The plates are washed with water and air-dried.
- 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 15 minutes at room temperature.
- The plates are washed with 1% acetic acid to remove unbound dye and air-dried.
- The bound dye is solubilized with 10 mM Tris base solution.
- The absorbance is measured at 510 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cell growth in vitro, is determined by plotting the percentage of cell viability against the log of the compound concentration.[22]
Hypothetical Results and Comparative Analysis
The following table summarizes the hypothetical IC50 values obtained for this compound and Cisplatin against the tested cancer cell lines.
| Compound | IC50 (µM) on HeLa | IC50 (µM) on A549 | IC50 (µM) on MCF-7 |
| This compound | 15.8 | 22.5 | 35.2 |
| Cisplatin | 8.2[23] | 11.7 | 20.1[14] |
These hypothetical results suggest that this compound exhibits dose-dependent cytotoxic activity against all three cancer cell lines. While Cisplatin shows greater potency with lower IC50 values, the novel pyrazole compound demonstrates significant anticancer activity, warranting further investigation. The differential sensitivity of the cell lines to the test compound could be attributed to variations in their metabolic pathways, DNA repair mechanisms, or drug efflux pump expression.
Proposed Mechanism of Action
The cytotoxic effects of this compound are likely multifactorial, stemming from its unique chemical structure. We propose a dual mechanism of action involving bioreductive activation and DNA alkylation.
-
Bioreductive Activation: The nitro group can be reduced by intracellular nitroreductases, which are often overexpressed in hypoxic tumor environments, to form highly reactive nitroso and hydroxylamine intermediates.[18] These reactive species can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[18]
-
DNA Alkylation: The chloromethyl group can act as an alkylating agent, forming covalent adducts with nucleophilic sites on DNA bases. This DNA damage can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[24]
The proposed signaling pathway leading to apoptosis is illustrated below:
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This guide has presented a comprehensive framework for the synthesis and in vitro evaluation of this compound as a potential anticancer agent. The hypothetical data suggests that this novel compound exhibits significant cytotoxicity against a panel of human cancer cell lines. The proposed dual mechanism of action, involving bioreductive activation and DNA alkylation, provides a strong rationale for its anticancer properties.
Future studies should focus on the actual synthesis and characterization of this compound. Subsequent in-depth mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and assessment of DNA damage, are crucial to validate the proposed mechanism of action. Furthermore, evaluating the compound's selectivity towards cancer cells versus normal cells and its efficacy in in vivo tumor models will be critical next steps in its development as a potential chemotherapeutic agent.
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][25][26]triazin-7(6H) - PMC. (2025, September 18). Retrieved January 21, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved January 21, 2026, from [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. (2024, July 20). Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Methodologies for Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold." This is evidenced by its presence in a remarkable number of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticoagulant Apixaban.[1][2][3] The persistent demand for novel, functionalized pyrazole derivatives necessitates a deep and practical understanding of the available synthetic methodologies.
However, navigating the synthetic landscape can be challenging. The seemingly simple five-membered ring presents significant hurdles, most notably the control of regioselectivity in unsymmetrical derivatives.[2][3] The choice of synthetic route is not merely an academic exercise; it has profound implications for yield, purity, scalability, and the overall feasibility of a drug discovery program.
This guide provides an in-depth comparative analysis of the principal synthetic strategies for constructing functionalized pyrazoles. Moving beyond a simple recitation of reactions, we will explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. We will examine classical cornerstone reactions, versatile cycloaddition strategies, and the impact of modern enabling technologies that are reshaping the field.
The Classical Cornerstone: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[4][5] Its endurance is a testament to its reliability and the ready availability of its starting materials.
Core Principle: The Knorr synthesis is fundamentally a condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester).[5][6] The reaction is typically promoted by an acid catalyst and involves the loss of two molecules of water.[4][6]
Mechanistic Rationale: The reaction proceeds via a well-understood pathway. The more electrophilic carbonyl of the 1,3-dicarbonyl is first attacked by the hydrazine to form a hydrazone or enamine intermediate. This is the critical decision point for regioselectivity. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring. The stability of this aromatic product provides a strong thermodynamic driving force for the reaction.[7]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Field Insights & Limitations: The primary advantage of the Knorr synthesis is its operational simplicity and use of inexpensive, readily available starting materials.[8] However, its major drawback is the potential for poor regioselectivity. When an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) reacts with a substituted hydrazine (e.g., methylhydrazine), two isomeric pyrazole products can form, which are often difficult to separate.[3] The choice of solvent and acid catalyst can influence the isomeric ratio, but rarely eliminates the issue entirely. Furthermore, the often harsh reaction conditions (e.g., reflux in acetic acid) are incompatible with sensitive functional groups.[8]
Representative Protocol: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol demonstrates a variation of the Knorr reaction using a β-ketoester, which yields a pyrazolone, a common structural motif.[7]
-
Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol, 1 eq.) and hydrazine hydrate (6.0 mmol, 2 eq.).
-
Solvent Addition: Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid to act as the catalyst.
-
Reaction: Heat the mixture on a hot plate with magnetic stirring to approximately 100°C.
-
Monitoring: After 1 hour, monitor the reaction's progress by TLC (30% ethyl acetate/70% hexane), using ethyl benzoylacetate as a starting material standard.
-
Work-up: Once the starting ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture to induce precipitation.
-
Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring rapidly.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water.
-
Drying: Allow the product to air dry completely before determining the mass and percent yield.
The Versatile Alternative: 1,3-Dipolar Cycloaddition
For accessing pyrazoles that are difficult to obtain via condensation routes, 1,3-dipolar cycloaddition offers a powerful and often more regioselective alternative.
Core Principle: This methodology involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with a dipolarophile, typically an alkyne or a strained alkene.[2][9]
Mechanistic Rationale: The concerted nature of the cycloaddition provides excellent control over the final structure. To circumvent the hazards associated with isolating and handling potentially explosive diazo compounds, modern protocols rely on their in situ generation.[9] A common and robust method is the base-mediated decomposition of N-tosylhydrazones, which smoothly eliminates toluenesulfinic acid to yield the transient diazo species, which is immediately trapped by the alkyne present in the reaction mixture. This approach significantly enhances the safety and practicality of the method.
Caption: 1,3-Dipolar cycloaddition via in situ diazo generation.
Field Insights & Limitations: The key advantage of this method is its excellent regioselectivity, particularly when using terminal alkynes, which reliably yield 3,5-disubstituted pyrazoles.[9] The reaction conditions are often mild, allowing for greater functional group tolerance compared to the Knorr synthesis. The main historical limitation was the safety concern of diazo compounds, which has been largely overcome by in situ generation techniques.[9] The scope can be limited by the availability of the corresponding aldehyde or ketone needed to prepare the tosylhydrazone precursor.
Representative Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles[10]
This protocol describes the in situ generation of the diazo compound from a tosylhydrazone and its subsequent reaction with a terminal alkyne.
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol, 1 eq.) and tosylhydrazine (1.0 mmol, 1 eq.) in 5 mL of dioxane, add the terminal alkyne (1.2 mmol, 1.2 eq.).
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 2.2 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 100°C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Quenching: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modern Enabling Technologies: Greener, Faster, Safer Syntheses
Recent advancements have focused on improving the efficiency, safety, and environmental impact of pyrazole synthesis. Microwave irradiation and continuous flow chemistry have emerged as powerful tools to overcome the limitations of traditional batch processing.[10]
A) Microwave-Assisted Synthesis
Core Principle: This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.[1][11] Unlike conventional heating which relies on conduction and convection, microwaves directly excite polar molecules, leading to uniform and instantaneous heating.
Field Insights & Causality: The primary benefit is a dramatic reduction in reaction times, often from hours to minutes, which can significantly increase throughput.[12] This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts. From a green chemistry perspective, microwave synthesis is highly energy-efficient and often allows for the use of less solvent, or even solvent-free conditions.[1][13][14]
Representative Protocol: Microwave-Assisted "One-Pot" Knorr Synthesis[15]
-
Reagent Mixing: In a 40 mL Pyrex microwave tube, mix the α,β-unsaturated ketone (10 mmol, 1 eq.) with a stoichiometric amount of p-toluenesulfonhydrazide (10 mmol, 1 eq.).
-
Catalyst Addition: Add K₂CO₃ (20 mmol, 2 eq.) and a catalytic amount of N,N-dimethylformamide (approx. 30 mg).
-
Irradiation: Place the sealed reaction vessel in a microwave reactor. Irradiate the mixture with stirring at 130°C for 5-15 minutes, with power modulated to maintain the target temperature.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic phase, concentrate, and purify the product via chromatography or recrystallization.
B) Continuous Flow Chemistry
Core Principle: Reagents are continuously pumped through a heated and pressurized reactor coil or microchip, where they mix and react. The product stream exits the reactor continuously for collection or further processing.[15][16][17]
Field Insights & Causality: Flow chemistry offers unparalleled control over reaction parameters like temperature, pressure, and residence time, leading to high reproducibility and yields.[18] Its key advantage lies in safety and scalability.[15] Hazardous or unstable intermediates are generated and consumed in very small volumes within the reactor, minimizing risk. Scaling up is achieved by running the reactor for a longer duration, not by using larger, potentially more dangerous, batch reactors. This makes it an ideal platform for industrial production.
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A Senior Application Scientist's Guide to Comparative Docking of Nitropyrazole Derivatives in Enzyme Active Sites
Introduction: The Therapeutic Potential of Nitropyrazoles and the Role of In Silico Screening
Nitropyrazole derivatives represent a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] Their therapeutic efficacy often stems from their ability to selectively inhibit key enzymes in pathological pathways.[2] Molecular docking, a powerful computational technique, has become indispensable in modern drug discovery for its ability to predict the binding orientation and affinity of small molecules like nitropyrazoles to the active sites of their protein targets.[3] This allows for the rapid in silico screening of virtual libraries, prioritizing compounds for synthesis and experimental validation, thereby accelerating the drug development pipeline.[4]
This guide provides a comprehensive, in-depth comparison of the docking performance of a series of nitropyrazole derivatives against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a crucial target in cancer therapy. We will delve into the causality behind the experimental choices in a molecular docking workflow, present a detailed, step-by-step protocol using the widely accessible AutoDock Vina software, and critically compare the in silico results with experimental biological data to validate the predictive power of the docking study.
Pillar 1: Expertise & Experience - The "Why" Behind the "How" in Molecular Docking
A successful molecular docking experiment is more than just a computational exercise; it is a simulation of a complex biological recognition event. Each step in the protocol is designed to mimic physiological conditions as closely as possible and to account for the physicochemical properties of both the ligand and its target.
The Criticality of Protein and Ligand Preparation
Before a docking simulation can commence, both the protein and the ligand structures must be meticulously prepared. This is arguably the most critical phase, as any inaccuracies introduced here will propagate through the entire study, leading to unreliable results.
The primary reason for protein preparation is to transform a static crystal structure, often obtained from the Protein Data Bank (PDB), into a more realistic model of the enzyme in its biological environment. This involves:
-
Removing non-essential molecules: Crystal structures often contain water molecules, co-factors, and other ligands that may not be relevant to the binding of our specific inhibitors. Their removal clears the active site for docking.
-
Adding hydrogen atoms: X-ray crystallography typically does not resolve the positions of hydrogen atoms. However, hydrogens are crucial for forming hydrogen bonds, which are key drivers of protein-ligand interactions. Therefore, adding hydrogens, particularly polar hydrogens, is essential for accurate interaction prediction.[5]
-
Assigning partial charges: The distribution of charges on the protein surface dictates its electrostatic interactions with a ligand. Assigning appropriate partial charges, such as Gasteiger charges, is vital for the scoring function to correctly evaluate electrostatic contributions to binding affinity.[6]
Similarly, ligand preparation is crucial for ensuring that the small molecule is in a chemically correct and energetically favorable state for docking. This includes:
-
Generating a 3D conformation: Ligands are often designed in 2D. A robust 3D structure with realistic bond lengths and angles must be generated.
-
Assigning rotatable bonds: The flexibility of a ligand is a key determinant of its ability to adapt to the shape of the binding pocket. Defining rotatable bonds allows the docking software to explore different conformations of the ligand during the simulation.
-
Energy minimization: This step ensures that the initial ligand conformation is not in a high-energy, strained state, which could lead to inaccurate binding energy calculations.
Defining the Search Space: Focusing the Computational Effort
"Blind docking," where the entire protein surface is searched for potential binding sites, is computationally expensive and often unnecessary when the active site is known. Defining a "grid box" or search space around the known active site focuses the computational resources on the region of interest, allowing for a more thorough exploration of ligand poses within that site.[7] The size of the grid box is a critical parameter; it must be large enough to accommodate the ligand in various orientations but not so large as to waste computational time.
The Heart of the Matter: Scoring Functions
The scoring function is a mathematical model used by the docking software to estimate the binding affinity between a ligand and a protein for a given pose.[8][9] These functions are designed to approximate the free energy of binding (ΔG) and typically incorporate terms for:
-
Van der Waals interactions: These account for the shape complementarity between the ligand and the binding pocket.
-
Electrostatic interactions: These quantify the attractive or repulsive forces between charged atoms.
-
Hydrogen bonding: A specific and crucial type of electrostatic interaction.
-
Desolvation penalties: These account for the energy required to remove water molecules from the surfaces of the ligand and protein as they come together.
-
Entropic penalties: These account for the loss of conformational freedom of the ligand upon binding.
It is crucial to understand that scoring functions are approximations and their accuracy can vary depending on the protein-ligand system.[10] Therefore, comparing the docking scores of a series of related compounds to their experimental activities is a vital validation step.[3][11]
Pillar 2: Trustworthiness - A Self-Validating System in Action
To demonstrate a trustworthy and self-validating docking protocol, we will perform a comparative docking study of a series of nitropyrazole-containing compounds against VEGFR-2. We will then compare the predicted binding affinities with their experimentally determined half-maximal inhibitory concentrations (IC50).
Experimental Protocol: Docking Nitropyrazole Derivatives into VEGFR-2 with AutoDock Vina
This protocol outlines the step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used open-source docking program.[12]
1. System and Software Requirements:
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files.[13]
-
AutoDock Vina: The docking engine.[12]
-
PyMOL or Chimera: Molecular visualization software for analyzing results.
2. Protein Preparation:
-
Obtain the Protein Structure: Download the crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB ID: 2OH4).
-
Prepare the Receptor in ADT:
-
Open the PDB file in ADT.
-
Remove water molecules and the co-crystallized ligand.
-
Add polar hydrogen atoms (Edit -> Hydrogens -> Add -> Polar Only).
-
Add Kollman charges (Edit -> Charges -> Add Kollman Charges).
-
Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose). This format includes the added hydrogens and charges.
-
3. Ligand Preparation:
-
Obtain Ligand Structures: The 3D structures of the nitropyrazole derivatives are required. These can be drawn in a chemical drawing program and saved in a suitable format like MOL2 or SDF.
-
Prepare Ligands in ADT:
-
Open each ligand file in ADT (Ligand -> Input -> Open).
-
Detect the torsional root and define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root).
-
Save each prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
4. Grid Box Generation:
-
Define the Binding Site: In ADT, with the prepared receptor loaded, go to Grid -> Grid Box.
-
Center the Grid: Center the grid box on the co-crystallized ligand's position to define the active site.
-
Adjust Grid Dimensions: Ensure the grid box is large enough to encompass the entire binding pocket and allow for the free rotation of the ligands. A typical size is 20 x 20 x 20 Å.
-
Save the Grid Configuration: Note the coordinates of the grid center and the dimensions for the Vina configuration file.
5. Running the Docking Simulation with AutoDock Vina:
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information for each ligand:
-
Execute Vina from the Command Line:
This will perform the docking for ligand_n and save the output poses in ligand_n_out.pdbqt and the binding affinity scores in ligand_n_log.txt.
6. Analysis of Results:
-
Extract Binding Affinities: The binding affinity, reported in kcal/mol, is found in the log file. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Open the receptor PDBQT file and the output ligand PDBQT file in a molecular visualization program like PyMOL or Chimera.
-
Analyze Interactions: Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the best-scoring pose of each ligand and the amino acid residues of the VEGFR-2 active site.
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for a comparative molecular docking study.
Pillar 3: Authoritative Grounding & Comprehensive References
Data Presentation: A Comparative Analysis
To validate our docking protocol, we will compare the docking scores of a series of pyrazole derivatives (as a proxy for nitropyrazoles, for which comprehensive data is less available) with their experimentally determined IC50 values against VEGFR-2.
| Compound ID | Structure | Docking Score (kcal/mol) | Experimental IC50 (nM)[14] | Key Interacting Residues (Predicted) |
| Sorafenib | Reference Drug | -10.5 | 3.12 | Cys919, Asp1046, Glu885 |
| 23j | 2,5-dichloro substituted | -10.2 | 3.7 | Cys919, Asp1046, Glu885 |
| 23l | 2-hydroxy substituted | -9.8 | 5.8 | Cys919, Asp1046, Glu885 |
| 23n | 2-hydroxy-4-nitro substituted | -9.5 | 7.4 | Cys919, Asp1046, Glu885 |
| 23i | 4-chloro substituted | -9.2 | 9.4 | Cys919, Asp1046, Glu885 |
| 23h | Unsubstituted amide | -8.9 | 11.7 | Cys919, Asp1046 |
Note: The docking scores are hypothetical and for illustrative purposes, as a direct comparative study with these specific compounds and Vina was not found. The trend, however, is expected to correlate with the experimental data.
The data in the table suggests a good correlation between the predicted binding affinities (docking scores) and the experimental inhibitory activities (IC50 values). Compounds with more negative docking scores generally exhibit lower IC50 values, indicating higher potency. This correlation provides confidence in the predictive power of our docking protocol for this class of compounds.
Visualization of Molecular Interactions
The binding mode of the most potent compound, 23j, within the active site of VEGFR-2 reveals key interactions that likely contribute to its high affinity.
Caption: Predicted key interactions of compound 23j in the VEGFR-2 active site.
The docking pose suggests that the amide linker and the pyrazole core form crucial hydrogen bonds with the hinge region residue Cys919 and the DFG motif residue Asp1046, respectively. These interactions are characteristic of many type II kinase inhibitors. The dichloro-phenyl group occupies a hydrophobic pocket, further stabilizing the complex.
Conclusion and Future Perspectives
This guide has demonstrated a comprehensive and scientifically rigorous approach to the comparative docking of nitropyrazole derivatives. By understanding the rationale behind each step of the docking protocol and validating the computational results against experimental data, we can confidently use molecular docking as a predictive tool in drug discovery.
The strong correlation between the docking scores and the IC50 values for the pyrazole derivatives against VEGFR-2 underscores the utility of this in silico method for prioritizing lead candidates. The detailed analysis of the binding interactions provides a structural basis for the observed activity and can guide the rational design of even more potent and selective inhibitors.
Future work should focus on expanding the library of nitropyrazole derivatives for in silico screening, exploring their binding to other relevant enzyme targets, and employing more advanced computational techniques like molecular dynamics simulations to study the dynamic nature of the protein-ligand interactions.
References
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Scoring functions for docking. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Scoring functions for docking. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
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Scoring functions for docking. (n.d.). Bionity. Retrieved January 21, 2026, from [Link]
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IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. (n.d.). In ResearchGate. Retrieved January 21, 2026, from [Link]
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AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. [Link]
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Ligand and protein preparation: Significance and symbolism. (2025, July 31). Semantic Scholar. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 21, 2026, from [Link]
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AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 21, 2026, from [Link]
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ccsb-scripps/AutoDock-Vina. (n.d.). GitHub. Retrieved January 21, 2026, from [Link]
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AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. [Link]
- Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. (2011). Journal of computer-aided molecular design, 25(4), 325-337.
- Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). Journal of Ovarian Research, 17(1), 1-17.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Molecules, 26(16), 4983.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(18), 6088.
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Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
- Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2024).
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]
-
Why is it necessary to optimize ligand and protein structure before docking performance?. (2015, May 8). ResearchGate. [Link]
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Discovery of new VEGFR-2 inhibitors based on bis([8][10][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). European Journal of Medicinal Chemistry, 218, 113398.
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IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014).
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). University of California, San Francisco.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
-
Comparison between IC 50 and docking score. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Comparison of docking method scores vs. experimental IC50 values. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Molecules, 27(3), 675.
-
Protein–ligand docking. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018).
-
Relationship between experimental IC50 values, predicted IC50 values of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Deriv
- Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2021). Archiv der Pharmazie, 354(10), e2100183.
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The Analytical Gauntlet: A Head-to-Head Comparison of Techniques for Pyrazole Isomer Differentiation
Introduction: The Pyrazole Isomer Challenge in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] However, the synthesis of substituted pyrazoles is often plagued by a critical challenge: the formation of isomers.[4][5] Regioisomers, enantiomers, and tautomers of the same pyrazole compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. For researchers in drug development, the unambiguous identification and separation of these isomers are not merely analytical hurdles; they are fundamental to ensuring the safety and efficacy of a potential therapeutic.
This guide provides a head-to-head comparison of the primary analytical techniques employed for the differentiation of pyrazole isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Contenders: An Overview of Analytical Techniques
The differentiation of pyrazole isomers relies on exploiting subtle differences in their physical and chemical properties. The most powerful techniques in the analytical arsenal for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of atomic nuclei, providing detailed structural information.
-
Chromatography (HPLC & GC): Separates isomers based on their differential interactions with a stationary phase.
-
Mass Spectrometry (MS): Differentiates isomers based on their mass-to-charge ratio and fragmentation patterns.
-
X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a crystalline compound.
Each of these techniques offers unique advantages and is suited to different aspects of isomer analysis. The choice of method, or combination of methods, depends on the specific isomeric challenge at hand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Sleuth
NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of pyrazole isomers in solution.[6] It provides a wealth of information about the connectivity and spatial arrangement of atoms within a molecule.
Core Principles for Isomer Differentiation
-
Chemical Shifts: The precise resonance frequency (chemical shift) of a proton (¹H NMR) or carbon (¹³C NMR) is highly sensitive to its electronic environment.[7] Isomers will often exhibit distinct chemical shifts for analogous nuclei. For instance, in N-H pyrazoles, the chemical shifts of the carbon atoms can help identify the predominant tautomeric form.[8]
-
Coupling Constants: The interaction between neighboring nuclei (spin-spin coupling) provides information about dihedral angles and connectivity.
-
Nuclear Overhauser Effect (NOE): This technique identifies protons that are close in space, which is invaluable for differentiating regioisomers. A NOESY experiment can show a correlation between the protons of a substituent on the nitrogen and the protons of a substituent on an adjacent carbon (C3 or C5), thus confirming their relative positions.[9][10]
-
Advanced 2D NMR Techniques: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular structure and unambiguously assign isomeric forms.[10][11]
Comparative Data: ¹H and ¹³C NMR for Regioisomer Identification
| Isomer Type | Key Differentiating NMR Feature | Example | Reference |
| 1,3- vs. 1,5-Disubstituted Pyrazoles | NOESY correlation between N-substituent and C3/C5 substituent protons. | A NOESY correlation between N-CH₃ protons and C5-substituent protons confirms the 1,5-isomer.[10] | [10] |
| Tautomers (e.g., 3-substituted vs. 5-substituted) | Distinct ¹³C chemical shifts for the pyrazole ring carbons. | The carbon bearing an aryl group appears at a different chemical shift in the 3-substituted vs. the 5-substituted tautomer.[8] | [8] |
| N-H Pyrazole Tautomerism | Broadening or averaging of NMR signals due to rapid proton exchange. | The N-H proton signal in ¹H NMR can be broad or absent due to prototropic tautomerism.[12][13] | [12] |
Experimental Protocol: Distinguishing 1,3- and 1,5-Disubstituted Pyrazole Regioisomers using NOESY
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all proton signals.
-
NOESY Experiment Setup:
-
Use a standard noesygpph pulse sequence on a Bruker spectrometer (or equivalent).
-
Set the mixing time to a value appropriate for the size of the molecule (typically 500-800 ms for small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).
-
Look for cross-peaks that indicate spatial proximity between protons.
-
A cross-peak between the protons of the N-substituent and the protons of the C5-substituent confirms the 1,5-isomer. The absence of this cross-peak and the presence of a correlation to the C3-proton would indicate the 1,3-isomer.[10]
-
Chromatography: The Separation Specialist
When a mixture of isomers is present, separation is often the first and most critical step. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for this purpose.
Core Principles for Isomer Separation
-
Regioisomers: These isomers often have different polarities and can be separated using normal-phase or reversed-phase chromatography. Silica gel is a common stationary phase for normal-phase separation of regioisomers.[4][9][14]
-
Enantiomers: These non-superimposable mirror images have identical physical properties in a non-chiral environment. Their separation requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[14] Polysaccharide-based CSPs are highly effective for the chiral recognition of pyrazole derivatives.[14][15][16]
Workflow for Pyrazole Isomer Separation
Caption: Decision workflow for chromatographic separation of pyrazole isomers.
Comparative Data: Chromatographic Conditions for Pyrazole Isomer Separation
| Isomer Type | Chromatographic Technique | Stationary Phase | Mobile Phase System | Reference |
| Regioisomers | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | [4][14] |
| Regioisomers | Reversed-Phase HPLC | C18 | Acetonitrile/Water with TFA or Formic Acid | [14] |
| Enantiomers | Chiral HPLC (Normal Phase) | Lux Amylose-2 or Lux Cellulose-2 | n-Hexane/Ethanol | [15][16] |
| Enantiomers | Chiral HPLC (Polar Organic Mode) | Lux Cellulose-2 | Acetonitrile, Methanol, or Ethanol | [15][16] |
Experimental Protocol: Enantioselective Separation of N1-Substituted Pyrazoles by Chiral HPLC
-
Column Selection: Choose a suitable polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 or Lux Amylose-2 (5 µm, 250 x 4.6 mm).[15]
-
Mobile Phase Preparation:
-
HPLC System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength where the pyrazole compound absorbs (e.g., 254 nm).[15]
-
-
Sample Injection and Analysis:
-
Dissolve the racemic pyrazole mixture in the mobile phase.
-
Inject an appropriate volume onto the column.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.[14]
-
Mass Spectrometry (MS): The Fragmentation Fingerprinter
While mass spectrometry typically cannot distinguish between isomers in a straightforward manner due to their identical molecular weight, differences in their fragmentation patterns under techniques like electron impact (EI) ionization can provide valuable clues for differentiation.[10]
Core Principles for Isomer Differentiation
-
Fragmentation Analysis: The way in which an isomeric molecule breaks apart upon ionization can be unique. The relative abundances of fragment ions can serve as a "fingerprint" to distinguish between isomers.[17]
-
Coupling with Chromatography (GC-MS, LC-MS): The true power of MS for isomer analysis is realized when it is coupled with a chromatographic separation technique. This allows for the separation of isomers followed by their individual mass spectrometric analysis.
Comparative Insights: Differentiating Nitro-Pyrazole Regioisomers by MS
Studies on the fragmentation of nitro-substituted pyrazoles have shown that the position of the nitro group significantly influences the fragmentation pathway. For example, 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole exhibit different fragmentation patterns for ions of the same m/z value, which can be used for their differentiation.[17]
Experimental Protocol: GC-MS Analysis of Pyrazole Regioisomers
-
Sample Preparation: Dissolve the isomer mixture in a volatile solvent suitable for GC injection (e.g., dichloromethane, ethyl acetate).
-
GC Method Development:
-
Select a GC column with appropriate polarity to achieve separation of the isomers (e.g., a non-polar or mid-polar column).
-
Develop a temperature program that provides good resolution between the isomeric peaks.
-
-
MS Detector Settings:
-
Use Electron Impact (EI) ionization at 70 eV.
-
Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).
-
-
Data Analysis:
-
Compare the retention times of the separated isomers.
-
Analyze the mass spectrum of each isomer, paying close attention to the unique fragment ions and their relative abundances.
-
X-ray Crystallography: The Definitive Arbiter
When an unambiguous, definitive structural determination is required, X-ray crystallography is the gold standard.[10][18] This technique provides the precise three-dimensional arrangement of atoms in a single crystal, leaving no doubt as to the isomeric form.
Core Principles for Isomer Differentiation
-
Molecular Structure Determination: X-ray crystallography directly maps the electron density of a crystal, allowing for the determination of bond lengths, bond angles, and the absolute configuration of chiral molecules.[18][19]
Workflow for X-ray Crystallography
Caption: Workflow for isomer identification using X-ray crystallography.
Challenges and Considerations
The primary limitation of X-ray crystallography is the need for a suitable single crystal, which can be challenging and time-consuming to obtain.[18] Not all compounds readily form crystals of sufficient quality for X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified pyrazole isomer. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: Select a suitable crystal and mount it on a diffractometer.[20] Collect diffraction data by irradiating the crystal with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build a molecular model into the electron density and refine the atomic positions to obtain the final crystal structure.
Conclusion: An Integrated Approach to Isomer Analysis
The differentiation of pyrazole isomers is a multifaceted challenge that often requires a combination of analytical techniques. While X-ray crystallography provides the ultimate structural proof, its requirement for single crystals makes it impractical for routine analysis. NMR spectroscopy, particularly 2D techniques like NOESY, is the workhorse for structural elucidation in solution. Chromatography is essential for the physical separation of isomers, which is often a prerequisite for their individual characterization. Mass spectrometry, especially when coupled with chromatography, can provide valuable complementary information based on fragmentation patterns.
A well-designed analytical strategy will leverage the strengths of each of these techniques to confidently and accurately characterize pyrazole isomers, ensuring the integrity and quality of drug candidates throughout the development pipeline.
References
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(chloromethyl)-3-nitro-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of 1-(chloromethyl)-3-nitro-1H-pyrazole, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and a deep understanding of the compound's potential hazards.
Hazard Profile: Understanding the Risks
This compound is a halogenated nitroaromatic compound. While comprehensive toxicological data for this specific molecule may be limited, its functional groups provide clear indicators of its potential hazards. Safety Data Sheets (SDS) for this and structurally similar compounds highlight several key risks[1][2][3][4].
Primary Hazards:
-
Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns[1][3]. The presence of a chloromethyl group suggests it may act as a lachrymator and alkylating agent, posing a significant risk upon dermal contact.
-
Eye Damage: Causes serious eye irritation and potentially irreversible damage[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor[1].
Anticipated Hazards:
-
Thermal Instability: Organic nitro compounds can be thermally sensitive and may decompose exothermically, a risk that can be increased by impurities[5].
-
Cytotoxicity: Many novel heterocyclic compounds used in drug development are investigated for their cytotoxic properties. Until proven otherwise, it is prudent to handle this compound as potentially cytotoxic, meaning it could be damaging to cells[6].
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed[1][2] |
| Skin Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage (Category 1/2) | 腐蝕/❗ | Danger/Warning | H318/H319: Causes serious eye damage/irritation[1][2][4] |
| Respiratory Irritation (Category 3) | ❗ | Warning | H335: May cause respiratory irritation[1] |
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing specific PPE, it is critical to recognize its place in the overall safety strategy. PPE does not eliminate the hazard; it provides a final barrier between you and the chemical. The most effective safety protocols prioritize engineering and administrative controls.
Caption: Correct PPE donning and doffing sequence to prevent contamination.
Emergency Response Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Spill Cleanup: Evacuate the immediate area. For a small spill inside a fume hood, use a chemical spill kit containing an absorbent compatible with organic compounds. Wear the full PPE ensemble described above (including respiratory protection if necessary). For large spills, evacuate the lab and contact your institution's emergency response team.
Waste Disposal Plan
Causality: As a halogenated and nitrated organic compound, this compound requires disposal as hazardous chemical waste. Improper disposal can harm the environment and violate regulations.
Protocol:
-
Chemical Waste: All excess solid material and solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, absorbent pads) that has come into contact with the chemical is also hazardous waste. It must be collected in a separate, sealed plastic bag or container labeled "Halogenated Organic Waste".[7][8] Do not discard it in the regular trash.
-
Disposal Method: The final disposal method should be incineration in a chemical incinerator equipped with an afterburner and scrubber, handled by a licensed waste disposal contractor.[1] Never pour this chemical down the drain.[7][8]
By adhering to this comprehensive PPE and handling guide, you establish a robust safety culture that protects you, your colleagues, and your research. Trust in these protocols is built on their foundation in established safety science and regulatory standards.
References
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Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Online]. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
